molecular formula C16H26N2O5S B15580827 Cilastatin-15N,d3

Cilastatin-15N,d3

货号: B15580827
分子量: 362.5 g/mol
InChI 键: DHSUYTOATWAVLW-MAVRWZHLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin-15N,d3 is a useful research compound. Its molecular formula is C16H26N2O5S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H26N2O5S

分子量

362.5 g/mol

IUPAC 名称

(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1

InChI 键

DHSUYTOATWAVLW-MAVRWZHLSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cilastatin-15N,d3, an isotopically labeled form of Cilastatin (B194054). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.

Introduction

Cilastatin is a potent, reversible inhibitor of dehydropeptidase I (DHP-I), a renal enzyme responsible for the metabolism of certain carbapenem (B1253116) antibiotics, such as imipenem.[1][2] By inhibiting DHP-I, cilastatin prevents the renal inactivation of these antibiotics, thereby increasing their urinary concentration and prolonging their therapeutic effect.[1][2] Cilastatin itself possesses no antibacterial activity.[1] this compound is a stable isotope-labeled version of cilastatin, specifically incorporating one ¹⁵N and three deuterium (B1214612) atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of cilastatin in biological matrices.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its unlabeled counterpart, Cilastatin, is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

Tabulated Physical and Chemical Data
PropertyThis compoundCilastatinReferences
Molecular Formula C₁₆H₂₃D₃N[¹⁵N]O₅SC₁₆H₂₆N₂O₅S[3][5]
Molecular Weight 362.5 g/mol 358.45 g/mol [3][6]
CAS Number 2738376-83-382009-34-5[3][5]
Appearance SolidWhite to Off-White Solid[3]
Melting Point Not available>160°C (dec.) (for sodium salt)[7]
pKa (Predicted) Strongest Acidic: 2.53Strongest Basic: 9.14Strongest Acidic: 2.53Strongest Basic: 9.14[2]
Solubility Soluble in DMSO, Methanol, and WaterSoluble in water and methanol.[3][7]
Purity ≥ 95% (Chemical Purity)>98%[8]
Isotopic Enrichment ≥ 98% ¹⁵N enrichmentNot Applicable
Deuterium Incorporation ≥ 99% d₁-d₃Not Applicable[3]

Experimental Protocols

Detailed methodologies for the analysis of Cilastatin are essential for its accurate quantification and characterization. The following protocols are based on established analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the chemical purity of this compound and for quantifying Cilastatin in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm or 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration. For biological samples, a protein precipitation step followed by filtration is necessary before injection.

  • Internal Standard: For quantification of unlabeled Cilastatin, this compound serves as the ideal internal standard.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural confirmation and sensitive quantification of this compound.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • LC Conditions: Similar to the HPLC protocol described above, optimized for compatibility with the MS detector.

  • MS Detection:

    • Full Scan: To obtain the mass spectrum and confirm the molecular weight of this compound.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification. The precursor and product ions for Cilastatin and this compound would need to be determined.

  • Sample Preparation: Similar to the HPLC protocol, ensuring the final sample is in a solvent compatible with the LC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of this compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Experiments:

    • ¹H NMR: To observe the proton signals. The integration and splitting patterns will be altered compared to unlabeled Cilastatin due to the deuterium substitution.

    • ¹³C NMR: To observe the carbon signals.

    • ¹⁵N NMR: To directly observe the ¹⁵N nucleus and confirm its incorporation.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment.

Mechanism of Action and Signaling Pathway

Cilastatin's primary mechanism of action is the inhibition of the enzyme dehydropeptidase I (DHP-I) located in the brush border of the renal tubules.[1][2] This inhibition is crucial when co-administering carbapenem antibiotics like imipenem, which are substrates for DHP-I.

Cilastatin_Mechanism_of_Action cluster_kidney Kidney (Renal Tubule) Imipenem Imipenem (Active) DHP1 Dehydropeptidase I (DHP-I) Imipenem->DHP1 Metabolism Excretion Urinary Excretion (Active Imipenem) Imipenem->Excretion Increased Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Mechanism of action of Cilastatin in the kidney.

Experimental Workflow for Bioanalytical Quantification

The use of this compound as an internal standard is a cornerstone of accurate bioanalytical quantification of cilastatin. The following diagram illustrates a typical experimental workflow.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing and Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification

References

Technical Guide: Synthesis and Purification of Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Cilastatin-15N,d3. The document outlines the core synthetic pathway, detailed experimental protocols, and purification strategies. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation in the kidneys.[1][2][3][4] This inhibition increases the bioavailability of imipenem and protects against potential nephrotoxicity associated with its metabolites. Isotopically labeled analogs of pharmaceuticals, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.

This guide details a representative synthetic route and purification process for this compound, based on established methods for the synthesis of unlabeled Cilastatin. The isotopic labels (one 15N and three deuterium (B1214612) atoms) are introduced through the use of a labeled precursor, L-Cysteine-15N,d3.

Synthesis Pathway

The synthesis of this compound follows a well-established route for Cilastatin, primarily involving the condensation of a protected 7-chloro-2-heptenoic acid derivative with the isotopically labeled amino acid, L-Cysteine-15N,d3.

Key Precursors:
  • (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid: This is a key intermediate in the synthesis of Cilastatin.

  • L-Cysteine-15N,d3 hydrochloride monohydrate: This isotopically labeled amino acid is commercially available and serves as the source of the 15N and deuterium labels in the final product.

Synthetic Scheme Visualization

The overall synthetic workflow can be visualized as a two-step process starting from the key chloro-heptenoic acid intermediate.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Acid cluster_purification Purification precursor1 (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid intermediate This compound Acid (Crude) precursor1:e->intermediate:w Condensation precursor2 L-Cysteine-15N,d3 hydrochloride monohydrate precursor2:e->intermediate:w Base (e.g., NaOH or K2CO3) Solvent (e.g., Methanol/Water) crude_product This compound Acid (Crude) purified_product Purified this compound Acid crude_product->purified_product Crystallization / Chromatography final_product This compound Sodium Salt purified_product->final_product Salt Formation (NaOH)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative and synthesized from various sources describing the synthesis of unlabeled Cilastatin. Researchers should optimize these conditions for the specific isotopically labeled precursor.

Synthesis of this compound Acid

This procedure describes the condensation of the chloro-heptenoic acid derivative with L-Cysteine-15N,d3.

Materials:

  • (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

  • L-Cysteine-15N,d3 hydrochloride monohydrate

  • Sodium hydroxide (B78521) (or Potassium Carbonate)

  • Methanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • n-Butanol (for extraction)

  • Acetonitrile (B52724)

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in methanol.

  • To this solution, add (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid and stir until dissolved.

  • Add L-Cysteine-15N,d3 hydrochloride monohydrate to the reaction mixture.

  • Heat the suspension with stirring (e.g., at 60-65 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting chloro-heptenoic acid derivative is consumed.

  • After completion, cool the reaction mixture and filter any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent like dichloromethane (B109758) to remove organic impurities.

  • Adjust the pH of the aqueous layer to 3-4 with hydrochloric acid.

  • Extract the product into n-butanol.

  • Wash the butanol layer with water and then concentrate it under reduced pressure.

  • The crude this compound acid can be precipitated by adding acetonitrile and stirring.

  • Filter the solid product, wash with acetonitrile, and dry under vacuum.

Purification of this compound Acid

The crude product can be purified by recrystallization.

Procedure:

  • Reflux the crude this compound acid in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Cool the solution to allow for crystallization.

  • Filter the purified solid, wash with cold acetonitrile, and dry under vacuum.

Formation of this compound Sodium Salt

The purified acid is converted to its sodium salt for improved stability and solubility.

Materials:

  • Purified this compound acid

  • Sodium hydroxide

  • Methanol

  • Acetonitrile

Procedure:

  • Dissolve sodium hydroxide in methanol.

  • Add the purified this compound acid to the methanolic sodium hydroxide solution and stir until a clear solution is obtained.

  • Add this solution to acetonitrile with stirring to precipitate the sodium salt.

  • Filter the solid, wash with acetonitrile, and dry under vacuum to yield the final product.

Quantitative Data

The following table summarizes representative yields and purity data for the synthesis of Cilastatin, which can be expected to be similar for the isotopically labeled analog.

StepParameterValueReference(s)
Synthesis of (Z)-7-chloro-2-(2,2-dimethylcyclopropane carboxamido)-2-heptenoic acidYield~95%[3]
Condensation with L-Cysteine to form Cilastatin AcidYieldNot specified-
Purification of Cilastatin AcidPurity>99.5%[3]
Formation of Cilastatin Sodium SaltYield~88%[3]
Purity~99.5%[3]
Overall Process Yield ~65% [3]

Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin functions by inhibiting the dehydropeptidase-I (DHP-I) enzyme located in the brush border of the renal tubules. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By blocking this enzyme, Cilastatin ensures that therapeutic concentrations of imipenem are maintained in the urine.

DHP_Inhibition Imipenem Imipenem (Active) DHP1 Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Hydrolysis Inactive_Metabolites Inactive Metabolites DHP1->Inactive_Metabolites Imipenem_Urine Active Imipenem in Urine Cilastatin Cilastatin DHP1_Inhibited Dehydropeptidase-I (Inhibited) Cilastatin->DHP1_Inhibited Inhibition

Caption: Mechanism of Cilastatin's inhibition of DHP-I.

Conclusion

The synthesis and purification of this compound can be successfully achieved by adapting established methods for the unlabeled compound, utilizing the commercially available isotopically labeled precursor, L-Cysteine-15N,d3. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, enabling the production of this important analytical standard for pharmacokinetic and metabolic studies. Careful monitoring and optimization of reaction and purification conditions are crucial to ensure high yield and purity of the final isotopically labeled product.

References

The Gold Standard: A Technical Guide to Cilastatin-15N,d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Cilastatin-15N,d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The use of a SIL-IS is considered the gold standard in mass spectrometric quantification, offering unparalleled accuracy and precision by correcting for variability inherent in sample preparation and analysis.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to all samples, calibrators, and quality controls. The ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

This compound is the stable isotope-labeled counterpart to Cilastatin. It is chemically identical to Cilastatin, but a few of its atoms have been replaced with heavier isotopes (one ¹⁵N atom and three deuterium (B1214612) atoms). This mass difference allows the mass spectrometer to differentiate between the analyte (Cilastatin) and the internal standard (this compound), while their shared physicochemical properties ensure they behave almost identically throughout the analytical process. This co-elution and co-ionization allow the SIL-IS to effectively normalize for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.

Cilastatin: A Brief Overview of its Clinical Mechanism of Action

Cilastatin is a renal dehydropeptidase-I inhibitor.[1] This enzyme, located in the brush border of the renal tubules, is responsible for the breakdown of certain antibiotics, most notably imipenem.[1] By inhibiting this enzyme, Cilastatin prevents the rapid metabolism of imipenem, thereby increasing its plasma concentration and urinary excretion, which enhances its antibacterial efficacy.[1] Cilastatin itself does not possess any antibacterial properties.

This compound as an Internal Standard: The Core Mechanism

The core mechanism of action for this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled Cilastatin during bioanalysis. Because the isotopic labeling results in a negligible change in the molecule's chemical properties, this compound will have the same extraction efficiency, chromatographic retention time, and ionization efficiency as Cilastatin.

During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the unknown sample, by comparing this ratio to a calibration curve. This ratiometric measurement corrects for any sample-to-sample variability, leading to highly accurate and precise quantification.

Data Presentation

The following table summarizes the key physicochemical and mass spectrometric properties of Cilastatin and its stable isotope-labeled internal standard, this compound.

PropertyCilastatinThis compound
Molecular Formula C₁₆H₂₆N₂O₅SC₁₆H₂₃D₃N¹⁵NO₅S
Molecular Weight 358.45 g/mol ~362.48 g/mol
Precursor Ion (Q1) m/z 359.2363.2
Product Ion (Q3) m/z 158.1162.1
MRM Transition 359.2 -> 158.1363.2 -> 162.1

Note: The MRM transitions are proposed based on the molecular weight and likely fragmentation patterns. The exact transitions should be optimized during method development.

Representative Experimental Protocol: Quantification of Cilastatin in Human Plasma

This section outlines a typical experimental protocol for the quantification of Cilastatin in human plasma using this compound as an internal standard with LC-MS/MS.

5.1. Materials and Reagents

  • Cilastatin reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

5.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (containing a known concentration of this compound).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (protein precipitation agent) to the plasma sample.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Cilastatin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Cilastatin: 359.2 -> 158.1

    • This compound: 363.2 -> 162.1

5.4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Cilastatin into blank plasma.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Cilastatin/Cilastatin-15N,d3) against the nominal concentration of the calibration standards.

  • Determine the concentration of Cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (Analyte) spike Spike IS into Plasma plasma->spike is_stock Internal Standard Stock (IS) is_stock->spike extract Protein Precipitation & Extraction spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Injection reconstitute->lcms separation Chromatographic Separation (Co-elution) lcms->separation detection Mass Spectrometric Detection (Analyte & IS) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify Analyte Concentration ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

G imipenem Imipenem (Active Antibiotic) dhp1 Dehydropeptidase-I (DHP-I) in Kidney imipenem->dhp1 Metabolism excretion Urinary Excretion of Active Imipenem imipenem->excretion inactive Inactive Metabolites dhp1->inactive cilastatin Cilastatin cilastatin->dhp1 Inhibition

Caption: Mechanism of action of Cilastatin in protecting Imipenem from metabolism.

G start Start: Plasma Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End: Concentration Data analyze->end

Caption: Experimental workflow for the analysis of Cilastatin in plasma.

References

Technical Guide: Cilastatin-15N,d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cilastatin-15N,d3, a stable isotope-labeled internal standard essential for the accurate quantification of cilastatin (B194054) in biological matrices. This document outlines its commercial availability, key specifications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to Cilastatin and the Role of Isotope-Labeled Internal Standards

Cilastatin is a renal dehydropeptidase-I inhibitor, co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation and increase its bioavailability. Accurate measurement of cilastatin concentrations in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This is because it shares near-identical physicochemical properties with the unlabeled analyte, allowing it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest accuracy and precision in measurement.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The following table summarizes the key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Isotopic Enrichment
MedChemExpress This compound2738376-83-3C₁₆D₃H₂₃¹⁵NN O₅S362.46Not specified
LGC Standards Cilastatin-15N-d32738376-83-3C₁₆D₃H₂₃¹⁵NNO₅S362.465Not specified
Cayman Chemical Cilastatin-15N-d32738376-83-3C₁₆H₂₃D₃N[¹⁵N]O₅S362.5≥99% deuterated forms (d₁-d₃); ≤1% d₀
Clinivex Cilastatin-15N-d32738376-83-3C₁₆D₃H₂₃¹⁵NNO₅S362.465Not specified

Physicochemical Properties and Storage

PropertyInformation
Appearance Solid
Solubility Soluble in DMSO and Methanol (B129727).
Storage Store at -20°C for long-term stability.

Synthesis of this compound

The precise synthetic route for commercially available this compound is proprietary information and not publicly disclosed by the manufacturers. The synthesis of isotopically labeled compounds typically involves a multi-step process utilizing deuterated and ¹⁵N-containing starting materials or reagents. General approaches for deuterium (B1214612) labeling can involve catalytic hydrogen isotope exchange or the use of deuterated reducing agents.[2][3]

Experimental Protocol: Quantification of Cilastatin in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of cilastatin in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical methods for similar small molecules and should be optimized for specific instrumentation and laboratory conditions.

Materials and Reagents
  • Cilastatin (unlabeled analytical standard)

  • This compound (internal standard)

  • Human plasma (drug-free, with anticoagulant)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure or LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • 96-well plates or microcentrifuge tubes

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve cilastatin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of cilastatin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution to a final concentration of, for example, 100 ng/mL in the same solvent as the working standards.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[4]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the IS-WS (this compound) to each sample, except for blank samples (to which 10 µL of the solvent is added).

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

  • Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase sensitivity.[5]

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with low %B, ramp up to a high %B, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized by infusing pure solutions of cilastatin and this compound. For Cilastatin (C₁₆H₂₆N₂O₅S, MW: 358.46), a potential precursor ion would be [M+H]⁺ at m/z 359. For this compound (C₁₆D₃H₂₃¹⁵NNO₅S, MW: 362.46), the precursor ion would be [M+H]⁺ at m/z 363. Product ions would be determined experimentally.
Collision Energy To be optimized for each transition.
Data Analysis and Quantification
  • Integrate the peak areas for the analyte (cilastatin) and the internal standard (this compound) for each sample.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

  • Determine the concentration of cilastatin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of cilastatin and the experimental workflow for its quantification.

Simplified Cilastatin Mechanism of Action Imipenem Imipenem (Antibiotic) Kidney Kidney (Proximal Tubule) Imipenem->Kidney Metabolism DPEP1 Dehydropeptidase-I (DPEP-I) Inactive_Metabolite Inactive Metabolite DPEP1->Inactive_Metabolite Degradation Cilastatin Cilastatin Cilastatin->DPEP1 Inhibition

Caption: Cilastatin inhibits renal dehydropeptidase-I, preventing imipenem degradation.

LC-MS/MS Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (Standard, QC, or Unknown) Spike_IS Spike with this compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation UHPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for quantifying cilastatin in plasma using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cilastatin in biological matrices. Its commercial availability from reputable suppliers facilitates its implementation in regulated bioanalytical workflows. The representative LC-MS/MS protocol provided in this guide offers a solid foundation for researchers to develop and validate robust analytical methods for pharmacokinetic, toxicokinetic, and other drug development studies. The use of such stable isotope-labeled internal standards is critical for generating high-quality data to support regulatory submissions.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core quality attributes of Cilastatin-15N,d3, an isotopically labeled internal standard crucial for accurate bioanalytical and drug metabolism studies. This document details the methodologies for assessing its isotopic purity and stability, presents typical data in structured formats, and outlines the underlying chemical principles.

Introduction to this compound

Cilastatin is a renal dehydropeptidase-I inhibitor, co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys.[1] this compound is a stable isotope-labeled (SIL) analogue of Cilastatin, incorporating one nitrogen-15 (B135050) atom and three deuterium (B1214612) atoms. This modification results in a predictable mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical and isotopic purity, along with its stability, are critical for ensuring the accuracy and reproducibility of analytical methods.

Isotopic Purity Assessment

The isotopic purity of this compound refers to the percentage of the molecule that contains the desired isotopic labels (¹⁵N and ²H₃). High isotopic enrichment is essential to minimize signal overlap with the unlabeled analyte and ensure accurate quantification. The primary techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes the typical specifications for the isotopic purity of this compound. Note: Specific values are lot-dependent and should be confirmed by the certificate of analysis (CoA) from the supplier.

ParameterSpecificationMethod
Isotopic Enrichment (¹⁵N)≥ 98%NMR or HRMS
Isotopic Enrichment (²H₃)≥ 98%NMR or HRMS
Chemical Purity≥ 98%HPLC/UPLC
Unlabeled Cilastatin≤ 0.5%LC-MS/MS
Experimental Protocols

Principle: NMR spectroscopy can distinguish between different isotopes of a nucleus based on their distinct magnetic properties. For this compound, ¹H, ¹³C, and ¹⁵N NMR can be utilized to determine the level of isotopic enrichment. The integration of signals corresponding to the labeled and unlabeled positions provides a quantitative measure of purity.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹⁵N NMR: Acquire a one-dimensional ¹⁵N NMR spectrum. The presence of a single major peak corresponding to the ¹⁵N-labeled nitrogen confirms enrichment. Quantification is achieved by comparing the integral of the ¹⁵N signal to that of a known internal standard or by using advanced pulse sequences for absolute quantification.

  • ¹H and ¹³C NMR: Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H spectrum and the splitting patterns in the ¹³C spectrum due to ¹⁵N coupling provide evidence of isotopic incorporation.

  • Data Analysis: Process the spectra using appropriate software. Calculate the isotopic enrichment by comparing the integral areas of the signals from the labeled and unlabeled molecules.

Principle: HRMS, particularly with techniques like Time-of-Flight (TOF) or Orbitrap, can resolve the small mass differences between isotopologues. By analyzing the isotopic distribution of the molecular ion, the percentage of each isotopologue can be determined.[2][3]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).

  • LC Separation: Inject the sample onto a suitable reversed-phase column (e.g., C18) to separate the analyte from any impurities.

  • MS Acquisition: Acquire full-scan mass spectra of the eluting peak corresponding to Cilastatin. Ensure the mass resolution is sufficient to separate the isotopic peaks.

  • Data Analysis: Extract the ion chromatograms for the unlabeled Cilastatin and the this compound isotopologues. Integrate the peak areas and calculate the isotopic purity by determining the relative abundance of the desired labeled species compared to the total abundance of all related isotopic peaks.[4]

G cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_result Result prep Dissolve this compound in appropriate solvent nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) prep->nmr For NMR hrms LC-HRMS (e.g., TOF, Orbitrap) prep->hrms For LC-MS nmr_data Acquire Spectra Integrate Signals nmr->nmr_data hrms_data Acquire Full Scan MS Extract Ion Chromatograms hrms->hrms_data purity Isotopic Purity Calculation (% Enrichment) nmr_data->purity hrms_data->purity

Caption: Workflow for Isotopic Purity Assessment.

Stability of this compound

The stability of an internal standard is paramount for the integrity of quantitative bioanalytical methods. Degradation of this compound can lead to inaccurate measurements. Stability studies are performed under various conditions to determine the appropriate storage and handling procedures.

Degradation Pathways

Cilastatin is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The β-lactam ring is a key site of instability and can be cleaved under acidic or basic conditions.[5] The thioether linkage is also a potential site for oxidation.

G cluster_stress Stress Conditions cluster_degradation Degradation Products cilastatin This compound acid Acidic pH cilastatin->acid Hydrolysis base Alkaline pH cilastatin->base Hydrolysis oxidant Oxidizing Agents (e.g., H₂O₂) cilastatin->oxidant Oxidation heat Heat cilastatin->heat Thermal Degradation light Light (Photolysis) cilastatin->light Photodegradation hydrolysis_prod Hydrolysis Product (β-lactam ring opening) acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., sulfoxide) oxidant->oxidation_prod other_prod Other Degradants heat->other_prod light->other_prod

Caption: Cilastatin Degradation Pathways.

Quantitative Stability Data

The following table presents representative data from a forced degradation study of Cilastatin. The isotopically labeled version is expected to exhibit similar stability.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C~15%Hydrolysis products
0.1 M NaOH8 hours25°C~20%Hydrolysis products
3% H₂O₂24 hours25°C~10%Oxidation products
Dry Heat48 hours80°C~5%Thermal degradants
Photolytic (UV)24 hours25°C~8%Photodegradants
Experimental Protocols

Principle: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid compound at elevated temperatures. For photostability, expose the solid or solution to UV and visible light.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate in 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid at 80°C.

    • Photodegradation: Expose to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to separate and quantify this compound and its degradation products.[8][9]

Principle: Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life of the material.[10]

Methodology:

  • Storage Conditions: Store this compound in its intended container closure system at the recommended long-term storage condition (e.g., -20°C or -80°C) and, if necessary, at an accelerated condition (e.g., 5°C).[1]

  • Testing Intervals: Test the material at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Tests: At each time point, assess the following:

    • Appearance

    • Chemical Purity (by HPLC/UPLC)

    • Isotopic Purity (by HRMS)

    • Water content (if applicable)

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in purity over time. The retest period is established based on the time during which the material remains within its specifications.

G start Initiate Stability Study (Time = 0) storage Store Samples at Recommended Conditions (-20°C or -80°C) start->storage timepoint Pull Samples at Pre-defined Intervals (e.g., 3, 6, 12 months) storage->timepoint analysis Perform Analytical Testing: - Purity (HPLC) - Isotopic Enrichment (MS) - Appearance timepoint->analysis evaluation Data Evaluation: - Compare to Specifications - Trend Analysis analysis->evaluation evaluation->timepoint Continue Study end Establish Retest Period evaluation->end Study Completion

Caption: Long-Term Stability Study Workflow.

Conclusion

The isotopic purity and stability of this compound are critical parameters that directly impact its performance as an internal standard in quantitative analytical methods. This guide has outlined the methodologies for assessing these attributes, including detailed experimental protocols for NMR and HRMS analysis, as well as forced degradation and long-term stability studies. Adherence to these protocols and a thorough understanding of the potential degradation pathways are essential for ensuring the generation of high-quality, reliable data in research and drug development. Researchers should always refer to the manufacturer's certificate of analysis for lot-specific data and recommended storage conditions.

References

The Guardian of the Last Resort: A Technical Guide to Cilastatin's Role as a Dehydropeptidase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cilastatin (B194054) as a potent inhibitor of dehydropeptidase I (DHP-I). Primarily recognized for its synergistic partnership with the broad-spectrum carbapenem (B1253116) antibiotic, imipenem (B608078), Cilastatin's mechanism of action is crucial for enhancing therapeutic efficacy and mitigating potential nephrotoxicity. This document will delve into the biochemical interactions, pharmacokinetic profile, and the experimental validation of Cilastatin's function, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: Protecting Imipenem from Renal Degradation

Imipenem, a powerful tool against severe bacterial infections, is intrinsically vulnerable to rapid degradation in the kidneys by dehydropeptidase-I, an enzyme located on the brush border of proximal renal tubule cells.[1][2] This enzymatic hydrolysis of imipenem's β-lactam ring results in reduced therapeutic efficacy and the formation of potentially nephrotoxic metabolites.[1]

Cilastatin functions as a specific, reversible, and competitive inhibitor of DHP-I.[3] By binding to the active site of this zinc-metalloenzyme, Cilastatin prevents the substrate, imipenem, from being hydrolyzed.[4] This inhibition is the cornerstone of the imipenem-cilastatin combination, ensuring that imipenem remains in its active form for a longer duration, thereby enhancing its antibacterial activity.[3] It is important to note that Cilastatin itself possesses no intrinsic antibacterial activity.[1][5]

Beyond its primary role in inhibiting DHP-I, research has indicated that Cilastatin also plays a role in reducing imipenem-induced nephrotoxicity by inhibiting renal organic anion transporters (OATs).[6][7] Both imipenem and cilastatin are substrates for OAT1 and OAT3. Cilastatin competitively inhibits the transport of imipenem via these transporters, reducing its intracellular accumulation in renal proximal tubule cells and thus mitigating cytotoxicity.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to Cilastatin's inhibitory activity and pharmacokinetic profile, as well as the clinical efficacy of the imipenem/cilastatin combination.

Table 1: Inhibitory Activity of Cilastatin

ParameterValueEnzymeNotes
IC₅₀0.1 µMRenal Dehydropeptidase IRepresents the concentration of Cilastatin required to inhibit 50% of the enzyme's activity.[9]
Kᵢ0.11 µMDehydropeptidase IThe inhibition constant, indicating high binding affinity.[10]
IC₅₀178 µMBacterial Metallo-β-lactamase (CphA)Demonstrates some activity against bacterial resistance enzymes, though significantly less potent than its DHP-I inhibition.[9]

Table 2: Pharmacokinetic Properties of Cilastatin (in combination with Imipenem)

ParameterValueConditionReference
Half-lifeApproximately 1 hourIntravenous administration[5][11]
Volume of Distribution14.6 - 20.1 L[5]
Plasma Protein Binding35-40%[5]
Total Clearance0.2 L/h/kg[5]
Renal Clearance0.10 - 0.16 L/h/kg[5]
Urinary Excretion70-80% of administered dose[5][12]

Table 3: Clinical Efficacy of Imipenem/Cilastatin Combination

MetricResultStudy Population/Infection TypeReference
Clinical Efficacy92%Worldwide clinical trials for various infections (respiratory, skin, bone, gynecologic, urinary tract, intra-abdominal, septicemia, endocarditis)[13]
Urinary Recovery of ImipenemIncreased to ~70% (from 6-43% when given alone)Healthy subjects[7][14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the inhibitory activity of Cilastatin.

In Vitro Dehydropeptidase-I Inhibition Assay (Determination of Kᵢ)

This assay is fundamental to quantifying the inhibitory potency of Cilastatin against DHP-I.

Objective: To determine the inhibition constant (Kᵢ) of Cilastatin for renal dehydropeptidase-I.

Materials:

  • Purified renal dehydropeptidase-I

  • Substrate (e.g., a specific dipeptide or imipenem)

  • Cilastatin (inhibitor)

  • Assay buffer (e.g., phosphate (B84403) buffer at a physiological pH)

  • Spectrophotometer or HPLC system for product detection

Methodology:

  • Enzyme Preparation: A stock solution of purified DHP-I is prepared in the assay buffer.

  • Inhibitor and Substrate Preparation: Serial dilutions of Cilastatin and the substrate are prepared in the assay buffer.

  • Assay Reaction:

    • A fixed concentration of DHP-I is pre-incubated with varying concentrations of Cilastatin for a specified period to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, often by adding a quenching agent (e.g., a strong acid).

  • Detection of Product Formation: The amount of product formed is quantified using a suitable analytical method. If the substrate is chromogenic, a spectrophotometer can be used to measure the change in absorbance. Alternatively, HPLC can be employed to separate and quantify the product.

  • Data Analysis:

    • The initial reaction velocities are calculated for each substrate and inhibitor concentration.

    • The data are plotted using methods such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the velocity data.

    • The inhibition constant (Kᵢ) is determined from these plots, which reflects the affinity of the inhibitor for the enzyme.[4]

Quantification of Imipenem and Cilastatin in Biological Matrices (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of imipenem and cilastatin in biological samples like serum and urine.

Objective: To determine the concentrations of imipenem and cilastatin for pharmacokinetic studies.

Materials:

  • HPLC system with a suitable detector (e.g., UV detector)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a gradient of phosphate buffer and acetonitrile)[15][16]

  • Biological samples (serum, plasma, or urine)

  • Stabilizing buffer (e.g., morpholineethanesulfonic acid for serum)[17]

  • Internal standard

Methodology:

  • Sample Preparation:

    • Biological samples are collected and immediately stabilized to prevent degradation of the analytes, particularly imipenem.

    • Proteins are precipitated from serum or plasma samples, often by adding a solvent like acetonitrile (B52724) or by ultrafiltration.[17]

    • The supernatant is collected after centrifugation.

  • Chromatographic Separation:

    • A specific volume of the prepared sample is injected into the HPLC system.

    • The mobile phase carries the sample through the C18 column, where imipenem and cilastatin are separated based on their differential partitioning between the mobile and stationary phases.

  • Detection:

    • As the separated compounds elute from the column, they are detected by a UV detector at specific wavelengths (e.g., 300 nm for imipenem and 220 nm for cilastatin).[17]

  • Quantification:

    • The concentration of each compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and by using a standard curve generated from samples with known concentrations of imipenem and cilastatin.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to Cilastatin.

Mechanism of Imipenem Protection by Cilastatin cluster_kidney Renal Proximal Tubule cluster_outcome Therapeutic Outcome Imipenem Imipenem (Active Antibiotic) DHP1 Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Hydrolysis Active_Imipenem_Urine Increased Active Imipenem in Urine Imipenem->Active_Imipenem_Urine Maintained Activity Metabolite Inactive Metabolite (Nephrotoxic potential) DHP1->Metabolite Degradation Reduced_Toxicity Reduced Nephrotoxicity Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Cilastatin competitively inhibits DHP-I, preventing the degradation of imipenem.

Experimental Workflow for DHP-I Inhibition Assay start Start prep_enzyme Prepare DHP-I Solution start->prep_enzyme prep_inhibitor Prepare Cilastatin Dilutions start->prep_inhibitor prep_substrate Prepare Substrate Solution start->prep_substrate pre_incubate Pre-incubate DHP-I with Cilastatin prep_enzyme->pre_incubate prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Product (Spectrophotometry/HPLC) terminate->quantify analyze Data Analysis (e.g., Lineweaver-Burk plot) quantify->analyze end Determine Ki analyze->end

Caption: A typical workflow for determining the inhibitory constant (Ki) of Cilastatin.

Conclusion

Cilastatin's role as a dehydropeptidase I inhibitor is a prime example of successful combination therapy in modern medicine. By neutralizing the enzymatic threat to imipenem within the kidneys, Cilastatin not only ensures the antibiotic's therapeutic efficacy but also confers a significant protective effect against potential renal damage. The well-characterized mechanism of action, supported by robust quantitative data and established experimental protocols, solidifies the indispensable role of Cilastatin in the clinical application of imipenem. Further research into the broader nephroprotective effects of Cilastatin, including its interactions with organic anion transporters, may open new avenues for its therapeutic use.

References

Safety data sheet and handling information for Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safe handling and use of Cilastatin-15N,d3 for researchers, scientists, and drug development professionals.

Introduction

This compound is the isotopically labeled form of Cilastatin, a reversible and competitive inhibitor of dehydropeptidase I (DHP-I), a renal enzyme.[1] DHP-I is responsible for the degradation of certain antibiotics, most notably imipenem (B608078).[2][3][4] Consequently, Cilastatin is co-administered with imipenem to prevent its renal metabolism, thereby prolonging its antibacterial efficacy.[2][3][4][5][6] The incorporation of stable isotopes (¹⁵N and deuterium) in this compound makes it an ideal internal standard for quantitative analysis in bioanalytical studies, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Safety Data and Handling Information

Hazard Identification

Cilastatin is classified as hazardous, with potential for acute toxicity if ingested, inhaled, or in contact with skin. It can also cause serious eye irritation and may lead to allergy or asthma-like symptoms if inhaled.[7][8]

Hazard Summary Table

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Eye IrritationCategory 2[7]H319: Causes serious eye irritation.[8]
Respiratory SensitizationCategory 1[8]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
Reproductive ToxicityCategory 2[8]H361d: Suspected of damaging the unborn child.[8]
Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure.

Recommended Handling and PPE Workflow

GHS_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling a Obtain special instructions before use. b Do not handle until all safety precautions have been read and understood. a->b c Wear protective gloves, clothing, and eye/face protection. b->c d Wear respiratory protection. c->d e Avoid breathing dust. d->e f Wash skin thoroughly after handling. e->f cilastatin_moa Mechanism of Action of Cilastatin imipenem Imipenem (Antibiotic) dhpi Dehydropeptidase I (Renal Enzyme) imipenem->dhpi is degraded by antibacterial_effect Sustained Antibacterial Effect imipenem->antibacterial_effect results in cilastatin This compound cilastatin->dhpi inhibits degradation Imipenem Degradation dhpi->degradation experimental_workflow LC-MS Quantification Workflow sample Plasma Sample is Add Internal Standard (this compound) sample->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

References

Methodological & Application

Application Note: Quantitative Analysis of Cilastatin in Human Plasma using Cilastatin-15N,d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cilastatin (B194054) is a renal dehydropeptidase I inhibitor, an enzyme responsible for the degradation of carbapenem (B1253116) antibiotics like imipenem. By preventing this degradation, cilastatin increases the bioavailability and efficacy of the co-administered antibiotic. Accurate quantification of cilastatin in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity in bioanalysis.[1] The use of an internal standard (IS) is fundamental to achieving accurate and precise quantification, as it compensates for variability during sample preparation and analysis.[1][2] An ideal internal standard co-elutes with the analyte and has physicochemical properties that are as close as possible to the analyte of interest.[3]

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS.[4] They share an identical chemical structure with the analyte, differing only in the mass of certain atoms.[3][5] This ensures that they exhibit nearly identical behavior during sample extraction, chromatography, and ionization, thus providing the most effective normalization.[4] Cilastatin-15N,d3 is an isotopic variant of cilastatin, incorporating one ¹⁵N atom and three deuterium (B1214612) atoms, making it an excellent internal standard for the quantification of cilastatin.[6][7]

This application note provides a detailed protocol for the extraction and quantification of cilastatin in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Analytes: Cilastatin Sodium (Reference Standard), this compound (Internal Standard).

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18 MΩ·cm).

  • Matrix: Drug-free human plasma (K₂EDTA).

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, analytical balance, volumetric flasks, precision pipettes.

Preparation of Stock and Working Solutions
  • Cilastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cilastatin Sodium and dissolve in 10 mL of 50:50 (v/v) methanol:water to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Cilastatin Working Solutions: Prepare serial dilutions of the Cilastatin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

The following protocol details a protein precipitation method for extracting cilastatin from plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding labeled tube.

  • Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube. The IS serves both as the precipitating agent and for internal standardization.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow s0 Start: Plasma Sample (Calibrator, QC, or Unknown) s1 Pipette 50 µL Plasma into Microcentrifuge Tube s0->s1 s2 Add 200 µL IS Working Solution (50 ng/mL this compound in ACN) s1->s2 Protein Precipitation & IS Addition s3 Vortex for 30 seconds s2->s3 s4 Centrifuge at 14,000 rpm for 10 min at 4°C s3->s4 s5 Transfer 150 µL Supernatant to Autosampler Vial s4->s5 Isolate Analyte s6 Inject 5 µL into LC-MS/MS System s5->s6 G cluster_workflow LC-MS/MS Analysis Logical Flow lc UPLC System (Chromatographic Separation) esi ESI Source (Ionization) lc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 det Detector (Signal Acquisition) q3->det data Data System (Quantification) det->data

References

Application Notes and Protocols for Cilastatin-15N,d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cilastatin-15N,d3 for quantitative analysis in biological matrices. The following methods are based on established techniques for the analysis of Cilastatin (B194054) and are directly applicable to its isotopically labeled form, this compound, which is commonly used as an internal standard in bioanalytical studies.

Introduction

Cilastatin is an inhibitor of the renal enzyme dehydropeptidase I, and it is co-administered with the antibiotic imipenem (B608078) to prevent its renal metabolism.[1][2] Accurate quantification of Cilastatin in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based assays, as it compensates for variability in sample preparation and matrix effects.

The following sections detail common and effective sample preparation techniques for the extraction and purification of this compound from biological matrices such as plasma and urine prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Stability Considerations

Cilastatin is generally more stable than its co-administered partner, imipenem.[3][4] However, proper sample handling is still critical to ensure the integrity of the analyte. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin) and centrifuged promptly to separate plasma. Plasma and urine samples should be stored frozen, typically at -20°C or -80°C, until analysis to minimize degradation.[5] For imipenem, which is unstable, stabilization of plasma samples with a buffer like morpholineethanesulfonic acid (MES) has been reported.[6] While this is more critical for imipenem, adopting similar stabilization procedures can be considered best practice when both compounds are analyzed. A mixture of methanol (B129727) and acetonitrile (B52724) (1:1) has also been shown to be effective in stabilizing both imipenem and cilastatin in human plasma.[7]

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation used. The most common methods include protein precipitation and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[8] It is often used for plasma and serum samples.

Protocol for Protein Precipitation:

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex the samples to ensure homogeneity. Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample.

  • Precipitation: Add a precipitating agent, typically 3-5 volumes of cold organic solvent such as acetonitrile or methanol, to the plasma sample.[8] For example, add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte and improve sensitivity.

Workflow for Protein Precipitation:

Protein_Precipitation_Workflow start Start: Plasma Sample aliquot Aliquot Sample (e.g., 100 µL) start->aliquot spike Spike with This compound IS aliquot->spike precipitate Add Precipitating Agent (e.g., Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Analysis (LC-MS/MS) supernatant->analysis Solid_Phase_Extraction_Workflow start Start: Biological Sample pretreat Pre-treat Sample (Dilute/Centrifuge) start->pretreat spike Spike with This compound IS pretreat->spike load Load Sample spike->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis Analysis (LC-MS/MS) evaporate->analysis

References

Application Notes and Protocols for the Bioanalytical Method Development of Cilastatin using Cilastatin-15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its rapid metabolism in the kidneys.[1][2] This action increases the urinary concentration of active imipenem, making it effective for treating urinary tract infections.[1][2] Accurate quantification of cilastatin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a detailed protocol for the development and validation of a bioanalytical method for cilastatin in human plasma using a stable isotope-labeled internal standard (SIL-IS), Cilastatin-15N,d3, and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The use of a SIL-IS like this compound is the preferred approach in quantitative bioanalysis.[3][4][5] SIL internal standards have chemical and physical properties nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[6] This co-elution and similar ionization behavior effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision.[4]

Experimental Protocols

Materials and Reagents
  • Analytes: Cilastatin sodium salt, this compound

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Protein precipitation solvent (Acetonitrile with 0.1% formic acid)

  • Equipment: Analytical balance, Calibrated pipettes, Centrifuge, Vortex mixer, 96-well plates, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cilastatin and this compound in methanol.

  • Working Solutions:

    • Cilastatin Spiking Solutions: Serially dilute the cilastatin stock solution with 50:50 methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

  • CC and QC Preparation: Spike blank human plasma with the appropriate cilastatin working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid).

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cilastatin: [Precursor Ion > Product Ion] (To be determined experimentally, e.g., m/z 359.1 > 158.1)

    • This compound: [Precursor Ion > Product Ion] (To be determined experimentally, e.g., m/z 363.1 > 162.1)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas temperatures, ion spray voltage, collision energy).

Data Presentation

Table 1: Cilastatin Calibration Curve Performance

Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)0.9898.08.5
2.52.55102.06.2
10.010.3103.04.1
50.048.997.83.5
250.0253.5101.42.8
750.0742.599.03.1
1000.0 (ULOQ)1010.0101.04.5

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Quality Control Sample Performance

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC3.02.9598.37.2
Mid QC400.0408.0102.05.5
High QC800.0790.498.84.8

Visualizations

Bioanalytical_Workflow Sample Plasma Sample (CC, QC, Unknown) Spike_IS Spike with This compound (IS) Sample->Spike_IS 50 µL PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Add 200 µL Centrifuge Centrifugation PPT->Centrifuge Vortex Supernatant Transfer Supernatant Centrifuge->Supernatant 4000 rpm LC_MS LC-MS/MS Analysis Supernatant->LC_MS Inject 5 µL Data Data Acquisition & Processing LC_MS->Data

Caption: Experimental workflow for the bioanalytical sample preparation of cilastatin.

SIL_IS_Logic cluster_process Analytical Process Analyte Cilastatin (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification Variability Sources of Variability (Matrix Effects, Ion Suppression) Variability->Sample_Prep Variability->MS_Detection

Caption: Logical relationship demonstrating the utility of a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Cilastatin-15N,d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cilastatin-15N,d3 is a stable isotope-labeled version of Cilastatin (B194054), a well-established inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1][2][3] Stable isotope-labeled compounds are crucial in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for quantitative analysis by mass spectrometry.[1] The incorporation of nitrogen-15 (B135050) and deuterium (B1214612) atoms results in a mass shift from the unlabeled parent drug, allowing for its clear distinction in mass spectrometric analyses while maintaining nearly identical chemical and physical properties. This makes this compound an invaluable tool for accurately quantifying Cilastatin in biological matrices.

These application notes provide an overview of the use of this compound in drug metabolism studies, focusing on its role as an internal standard, its mechanism of action in altering drug metabolism, and protocols for its application in bioanalytical and in-vitro assays.

Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the reversible and competitive inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of certain β-lactam antibiotics, most notably imipenem.[2][6][7] By inhibiting DHP-I, Cilastatin prevents the renal metabolism of these antibiotics, thereby increasing their plasma concentration, prolonging their half-life, and enhancing their urinary recovery and therapeutic efficacy.[4][6][8]

Recent studies have also revealed that Cilastatin can inhibit renal organic anion transporters (OATs), specifically hOAT1 and hOAT3.[9] This inhibition can reduce the renal uptake and accumulation of certain drugs, which is a key mechanism behind Cilastatin's protective effect against drug-induced nephrotoxicity.[9][10]

G cluster_0 Renal Proximal Tubule Cell DHP1 Dehydropeptidase-I (DHP-I) Imipenem_metabolism Imipenem Metabolism (Inactivation) DHP1->Imipenem_metabolism Catalyzes OATs Organic Anion Transporters (OATs) NephrotoxicDrug_uptake Nephrotoxic Drug Uptake OATs->NephrotoxicDrug_uptake Mediates Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Cilastatin->OATs Inhibits Imipenem Imipenem Imipenem->DHP1 Substrate Nephrotoxic_Drug Nephrotoxic Drugs (e.g., Cisplatin, Vancomycin) Nephrotoxic_Drug->OATs Substrate

Caption: Mechanism of Cilastatin Action in the Kidney.

Quantitative Data

The following tables summarize key quantitative parameters related to Cilastatin's pharmacokinetic properties and its effects on drug metabolism.

Table 1: Pharmacokinetic Parameters of Cilastatin

Parameter Value Species Reference
Half-life (t½) ~1 hour Human [2][5][11]
Volume of Distribution (Vd) 14.6 - 20.1 L Human [11]
Plasma Protein Binding 35 - 40% Human [11]
Total Clearance 0.2 L/h/kg Human [11]

| Urinary Excretion | ~70% | Human |[11] |

Table 2: Inhibitory Activity of Cilastatin

Target IC50 Notes Reference
Dehydropeptidase-I (DHP-I) 0.1 µM Reversible, competitive inhibitor [1]
Bacterial Metallo-β-lactamase (CphA) 178 µM - [1]
hOAT1-mediated Imipenem Transport Comparable to clinical concentration Suggests potential for clinical drug-drug interactions [9]

| hOAT3-mediated Imipenem Transport | Comparable to clinical concentration | Suggests potential for clinical drug-drug interactions |[9] |

Table 3: Effect of Cilastatin on the Pharmacokinetics of Co-administered Drugs

Co-administered Drug Parameter Affected Effect Species Reference
Imipenem Urinary Recovery Increased from 7.7-43% to ~72% Human [9]
Imipenem Area Under the Curve (AUC) Increased by 15-20% Human [8]
DA-1131 (Carbapenem) Non-renal Clearance (CLnr) Decreased from 8.01 to 3.00 ml/min/kg Rat [12][13]
DA-1131 (Carbapenem) Non-renal Clearance (CLnr) Decreased from 6.77 to 2.41 ml/min/kg Rabbit [12][13]

| DA-1131 (Carbapenem) | Renal Clearance (CLr) | Significantly slower | Rabbit |[12] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Cilastatin in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a typical procedure for the quantification of Cilastatin in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Cilastatin analytical standard

  • This compound (Internal Standard, IS)

  • Control plasma (e.g., human, rat)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Cilastatin Stock (1 mg/mL): Accurately weigh and dissolve Cilastatin in a suitable solvent (e.g., Methanol/Water 50/50 v/v).

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Working Solutions: Prepare serial dilutions of the Cilastatin stock solution in the same solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex mix for 15 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Dilute the supernatant 1:4 with water containing 0.1% FA.

  • Inject 5 µL of the final solution into the LC-MS/MS system.[14]

4. LC-MS/MS Conditions (Example):

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[14]

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.[14]

  • Column Temperature: 40°C.[14]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Cilastatin and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Cilastatin / this compound) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of Cilastatin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation (Cold ACN + 0.1% FA) IS->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Ratio) Data->Quant Calib Calibration Curve (Linear Regression) Quant->Calib Result Calculate Concentration Calib->Result

Caption: Bioanalytical Workflow for Cilastatin Quantification.
Protocol 2: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (e.g., IC50) of a compound like Cilastatin against DHP-I.[3]

1. Materials and Reagents:

  • Recombinant human DHP-I enzyme.

  • A suitable DHP-I substrate (e.g., a specific dipeptide or imipenem).

  • Cilastatin or other test inhibitors.

  • Assay buffer (e.g., Tris-HCl buffer at physiological pH).

  • Detection reagents (specific to the chosen substrate and detection method, e.g., spectrophotometric or fluorometric).

  • 96-well microplate.

2. Assay Procedure:

  • Prepare serial dilutions of Cilastatin (or test compound) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DHP-I enzyme, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the DHP-I substrate to all wells.

  • Incubate for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent or by the detection method itself).

  • Measure the product formation using a suitable plate reader (e.g., absorbance or fluorescence).

3. Data Analysis:

  • Subtract the background reading (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application in Nephrotoxicity and Drug-Drug Interaction Studies

Cilastatin is extensively studied for its ability to mitigate the nephrotoxicity of various drugs.[10][15] Its dual-inhibition mechanism on DHP-I and OATs makes it a powerful agent for preventing kidney injury.

  • DHP-I Inhibition: For drugs like imipenem, Cilastatin prevents the formation of potentially nephrotoxic metabolites.[2][3]

  • OAT Inhibition: For drugs that are substrates of OATs (e.g., certain antivirals, chemotherapy agents), Cilastatin can competitively inhibit their uptake into renal proximal tubule cells.[9] This reduces intracellular accumulation, thereby decreasing cytotoxicity and preventing acute kidney injury.

These properties make Cilastatin a valuable tool in drug development to:

  • Enhance Safety: Co-administration of Cilastatin can improve the safety profile of nephrotoxic drugs.

  • Investigate DDI: Cilastatin can be used as a probe inhibitor to study the role of DHP-I and OATs in the renal disposition of new chemical entities.

G cluster_0 Mechanism cluster_1 Effect Cilastatin Cilastatin Inhibit_DHP1 Inhibition of Dehydropeptidase-I (DHP-I) Cilastatin->Inhibit_DHP1 Inhibit_OATs Inhibition of Organic Anion Transporters (OATs) Cilastatin->Inhibit_OATs Decrease_Metabolites Reduced formation of nephrotoxic metabolites Inhibit_DHP1->Decrease_Metabolites Decrease_Uptake Reduced renal uptake of nephrotoxic drugs Inhibit_OATs->Decrease_Uptake Result Nephroprotection (Reduced Kidney Injury) Decrease_Metabolites->Result Decrease_Uptake->Result

Caption: Cilastatin's Pathway to Nephroprotection.

References

Application Notes and Protocols for the Use of Cilastatin-15N,d3 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin (B194054) is a renal dehydropeptidase-I (DHP-I) inhibitor that is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation in the kidneys.[1][2][3] This inhibition increases the plasma half-life and urinary concentration of imipenem, enhancing its antibacterial efficacy.[4][5] Beyond its role as an enzymatic inhibitor, preclinical and clinical studies have revealed that cilastatin possesses independent nephroprotective properties, offering protection against drug-induced kidney injury.[6][7][8] These protective effects are attributed to mechanisms such as the reduction of reactive oxygen species (ROS) production and apoptosis in renal cells.[7][8]

Cilastatin-15N,d3 is a stable isotope-labeled version of cilastatin, incorporating one 15N and three deuterium (B1214612) atoms. This modification makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its near-identical physicochemical properties to the unlabeled cilastatin ensure that it behaves similarly during sample preparation and analysis, allowing for highly accurate and precise quantification of cilastatin in biological matrices.[2]

These application notes provide a comprehensive overview of the use of this compound in preclinical research, with a focus on pharmacokinetic (PK) studies and bioanalytical method validation. Detailed protocols for in vivo studies in rodent models and subsequent sample analysis are provided.

Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I, a zinc-dependent metalloenzyme located on the brush border of proximal renal tubules.[9] This enzyme is responsible for the hydrolysis and inactivation of imipenem. By blocking DHP-I, cilastatin ensures that therapeutic concentrations of imipenem reach the urinary tract.[5]

The nephroprotective effects of cilastatin are multifaceted. Studies have shown that it can mitigate the nephrotoxicity induced by various drugs, including cisplatin (B142131) and vancomycin.[6][7] This protection is, in part, due to the inhibition of drug uptake by renal tubular cells and the attenuation of downstream inflammatory and apoptotic pathways.[6]

cluster_0 Renal Proximal Tubule Cell cluster_1 Systemic Circulation Imipenem Imipenem DHP-I Dehydropeptidase-I (DHP-I) Imipenem->DHP-I Metabolism Inactive_Metabolites Inactive Metabolites DHP-I->Inactive_Metabolites Cilastatin Cilastatin Cilastatin->DHP-I Inhibition Active_Imipenem Active Imipenem Active_Imipenem->Imipenem Animal_Acclimation Animal Acclimation (Wistar Rats) Dosing Cilastatin Administration (e.g., 50 mg/kg IV or PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Preparation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Storage Storage at -80°C Plasma_Preparation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample/ Standard/QC IS_Spike Add Methanol with This compound Plasma_Sample->IS_Spike Vortex Vortex IS_Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection

References

Application Notes and Protocols for the Detection of Cilastatin-15N,d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cilastatin and its stable isotope-labeled internal standard, Cilastatin-15N,d3, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation and increase its efficacy. Accurate quantification of Cilastatin in biological samples is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis, as they mimic the analyte's behavior during sample preparation and ionization, ensuring high accuracy and precision.[1][2] This protocol outlines a robust method for the detection and quantification of Cilastatin using this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of Cilastatin and its internal standard, this compound.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)
Cilastatin359.1697.0
This compound363.1697.0

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Cilastatin and this compound.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Cilastatin from plasma or serum samples.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard working solution

  • Precipitation solvent: Acetonitrile containing 0.1% formic acid or a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile.[3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological matrix in a microcentrifuge tube, add an appropriate volume of the this compound internal standard working solution.

  • Add 300 µL of the cold precipitation solvent to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC)

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar compound Cilastatin.[4]

Instrumentation and Columns:

  • HPLC or UHPLC system

  • Column: Waters Atlantis HILIC Silica, 50 mm x 2.1 mm, 5.0 µm particle size, or equivalent.[4]

Mobile Phases:

  • Mobile Phase A: Water with 5.0 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[4]

  • Mobile Phase B: Acetonitrile/water (95:5, v/v) with 5.0 mM ammonium formate and 0.01% formic acid.[4]

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 5-10 µL

  • Column Temperature: 24°C[4]

  • Gradient: An isocratic elution with 80% Mobile Phase B is a good starting point.[4] A shallow gradient may be optimized to improve peak shape and separation.

Mass Spectrometry (MS)

The following parameters are provided as a starting point for a Sciex API 4000 triple quadrupole mass spectrometer or a similar instrument.[5] Instrument-specific optimization is highly recommended.

Ion Source Parameters (TurboIonSpray):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas (CUR): 20 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Collision Gas (CAD): 6 psi

Analyte-Specific Parameters:

AnalyteDeclustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
Cilastatin60103512
This compound60103512

Table 2: Suggested Mass Spectrometer Compound-Dependent Parameters.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Cilastatin using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Peak Area Ratio of Cilastatin / IS) MS->Quant

Caption: LC-MS/MS workflow for Cilastatin quantification.

The logical relationship for using a stable isotope-labeled internal standard is depicted below.

internal_standard_logic Analyte Cilastatin (Analyte) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Ratiometric quantification using an internal standard.

References

Application Note and Protocol for the Determination of Cilastatin Levels in Plasma using Cilastatin-15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys, thereby increasing its bioavailability and efficacy.[1] Accurate quantification of cilastatin in plasma is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of cilastatin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cilastatin-15N,d3, to ensure high accuracy and precision.

Principle

This method is based on the principle of stable isotope dilution tandem mass spectrometry. Plasma samples are first deproteinized to release the analyte and internal standard. The supernatant is then injected into an LC-MS/MS system. Cilastatin and its internal standard, this compound, are separated from endogenous plasma components by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of cilastatin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Materials and Reagents
  • Cilastatin sodium reference standard (≥98% purity)

  • This compound (isotopic purity ≥99%, chemical purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of cilastatin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cilastatin stock solution in 50:50 (v/v) acetonitrile:water to obtain working standard solutions at concentrations ranging from 10 ng/mL to 20,000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cilastatin 359.2158.120
This compound 363.2162.120

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

ParameterResult
Linearity Range 1 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%
Stability Stable under various storage conditions (bench-top, freeze-thaw, long-term)
Pharmacokinetic Parameters

The validated method can be applied to determine the pharmacokinetic parameters of cilastatin in plasma. After intravenous administration, cilastatin has a plasma half-life of approximately 1 hour.[2][3] Urinary excretion of cilastatin is about 70-80% of the administered dose.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN, 150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Cilastatin in plasma.

signaling_pathway cluster_drug_admin Drug Administration cluster_kidney Kidney (Renal Tubules) cluster_action Pharmacological Action imipenem_cilastatin Imipenem/Cilastatin (Intravenous) dehydropeptidase Dehydropeptidase I imipenem_cilastatin->dehydropeptidase inhibition Inhibition imipenem_cilastatin->inhibition active_imipenem Active Imipenem (Excreted in Urine) imipenem_cilastatin->active_imipenem imipenem_metabolism Imipenem Metabolism (Inactive Metabolite) dehydropeptidase->imipenem_metabolism Metabolizes Imipenem inhibition->dehydropeptidase

Caption: Mechanism of action of Cilastatin in preventing Imipenem metabolism.

References

Application Notes and Protocols for Cilastatin-15N,d3 in Academic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Cilastatin-15N,d3, a stable isotope-labeled derivative of Cilastatin (B194054), in academic research laboratories. This document outlines its primary application as an internal standard for quantitative mass spectrometry-based assays and its utility in pharmacokinetic and drug metabolism studies.

Introduction to Cilastatin and this compound

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2] DHP-I is an enzyme located in the brush border of renal tubules responsible for the metabolism of certain drugs, most notably the carbapenem (B1253116) antibiotic Imipenem (B608078).[1][2][3] By inhibiting DHP-I, Cilastatin prevents the renal inactivation of Imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[1][4] Beyond its role as an adjunct to antibiotic therapy, Cilastatin has garnered interest for its nephroprotective effects against drug-induced kidney injury.[5][6]

This compound is a stable isotope-labeled version of Cilastatin, containing one 15N atom and three deuterium (B1214612) atoms.[7] This labeling makes it an ideal internal standard for quantitative analysis of Cilastatin in biological matrices using mass spectrometry (MS) techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its chemical and physical properties are nearly identical to unlabeled Cilastatin, ensuring it behaves similarly during sample preparation and chromatographic separation, while its mass difference allows for distinct detection.[10]

Key Applications and Experimental Protocols

Application: Internal Standard for Cilastatin Quantification in Biological Matrices

Objective: To accurately quantify the concentration of Cilastatin in biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. This compound serves as an internal standard to correct for variability in sample preparation and instrument response.[10]

Protocol: Quantification of Cilastatin in Rat Plasma by LC-MS/MS

Materials:

  • Rat plasma samples

  • Cilastatin (unlabeled) standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., Sciex API4000 or equivalent)[11]

  • Hydrophilic Interaction Chromatography (HILIC) column (e.g., Waters Atlantis HILIC)[11]

Procedure:

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare a stock solution of Cilastatin (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

    • Prepare a series of calibration standards by spiking the Cilastatin stock solution into blank rat plasma to achieve a concentration range of 0.1 to 100 µg/mL.[11]

    • Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma sample, calibration standard, and quality control sample, add 150 µL of the this compound working solution in ACN.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Waters Atlantis HILIC (or equivalent)

      • Mobile Phase A: 10 mM Ammonium Formate with 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to retain and elute the polar compounds.

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometry (Positive Ionization Mode):

      • Monitor the appropriate multiple-reaction monitoring (MRM) transitions for Cilastatin and this compound. The exact m/z values will depend on the precursor and product ions selected.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Cilastatin to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application: In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a co-administered drug when its renal metabolism is inhibited by Cilastatin. This protocol can also be adapted to study the pharmacokinetics of Cilastatin itself.

Protocol: Pharmacokinetic Study of a Test Drug with Cilastatin in a Rat Model

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Test drug

  • Cilastatin sodium

  • Vehicle for drug administration (e.g., sterile saline)

  • Anesthesia (e.g., ketamine/xylazine)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine collection

  • LC-MS/MS method for quantifying the test drug and Cilastatin (as described in Protocol 2.1)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week before the experiment.

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Test drug alone

      • Group 3: Test drug + Cilastatin

      • Group 4: Cilastatin alone

  • Drug Administration:

    • Administer the test drug via the desired route (e.g., intravenous bolus, intraperitoneal injection).

    • Administer Cilastatin (e.g., 150-200 mg/kg) either simultaneously with or shortly before the test drug.

  • Pharmacokinetic Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula.

    • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

    • House rats in metabolic cages to collect urine over a 24-hour period.

  • Sample Analysis:

    • Analyze plasma and urine samples to determine the concentration of the test drug and Cilastatin using a validated LC-MS/MS method with this compound as the internal standard for Cilastatin quantification.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) for the test drug in the presence and absence of Cilastatin.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Cilastatin IC50 (Dehydropeptidase I) 0.11 µMPorcine[8]
Cilastatin Ki (Dehydropeptidase I) 0.7 µMHuman[8]
Cilastatin IC50 (Metallo-β-lactamase CphA) 178 µMA. hydrophila[8][9]
Plasma Half-life (Cilastatin) ~1 hourHuman[1][3]
Urinary Excretion (Cilastatin) 70-80%Human[3]
Plasma Protein Binding (Cilastatin) 35-40%Not Specified[1]
Volume of Distribution (Cilastatin) 14.6-20.1 LNot Specified[1]
Total Clearance (Cilastatin) 0.2 L/h/kgNot Specified[1]
Renal Clearance (Cilastatin) 0.10-0.16 L/h/kgNot Specified[1]

Visualizations

G Workflow for Quantification of Cilastatin using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) Spike Spike with This compound (IS) BiologicalSample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto HILIC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection PeakIntegration Peak Area Integration (Cilastatin & IS) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Cilastatin Concentration CalibrationCurve->Quantification

Caption: Workflow for Cilastatin quantification using a stable isotope-labeled internal standard.

G Mechanism of Cilastatin's Nephroprotective Action cluster_tubule Renal Proximal Tubule Cell DHP1 Dehydropeptidase-I (DHP-I) Metabolism Drug Metabolism & Toxic Metabolite Formation DHP1->Metabolism catalyzes OAT Organic Anion Transporters (OATs) Uptake Drug Uptake OAT->Uptake mediates Toxicity Cellular Toxicity & Apoptosis Metabolism->Toxicity Uptake->Toxicity Cilastatin Cilastatin Cilastatin->DHP1 inhibits Cilastatin->OAT inhibits Imipenem Imipenem / Other Drugs Imipenem->DHP1 substrate Imipenem->OAT substrate

Caption: Cilastatin inhibits DHP-I and OATs, reducing drug metabolism and uptake in renal cells.

References

Troubleshooting & Optimization

Technical Support Center: Cilastatin-15N,d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cilastatin-15N,d3 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Cilastatin (B194054).[1][2][3] It is chemically identical to Cilastatin but contains one Nitrogen-15 (¹⁵N) and three Deuterium (B1214612) (d3) atoms, which increases its molecular weight.[1][2] In quantitative mass spectrometry, SIL internal standards are the gold standard because they co-elute with the analyte and experience similar ionization effects, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]

Q2: What are the basic chemical properties of this compound?

A2: The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₂₃D₃N¹⁵NO₅S
Molecular Weight 362.5 g/mol
Appearance Solid
Solubility Soluble in DMSO, Methanol (B129727), and Water
Isotopic Purity ≥99% deuterated forms (d₁-d₃); ≤1% d₀
Data sourced from multiple chemical suppliers.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C to minimize degradation.[4] Studies on the stability of the unlabeled form, Cilastatin, when combined with imipenem (B608078), have shown that it is more stable than imipenem but can still degrade, with stability being dependent on temperature and concentration.[5][6][7]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity of this compound

Q: I am not observing a sufficient signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: Low or no signal from your SIL internal standard can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes and Troubleshooting Steps:

  • Improper Storage and Handling: Degradation of the internal standard due to incorrect storage can lead to a loss of signal.[4]

    • Action: Always refer to the manufacturer's guidelines for storage. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.

  • Sample Preparation Issues: Poor extraction recovery or degradation during sample processing can significantly reduce the signal.

    • Action: Review your sample preparation workflow. Cilastatin stability can be affected by pH and temperature.[8][9] Ensure the extraction method is optimized for Cilastatin. A generic solid-phase extraction (SPE) protocol that can be adapted is provided below.

  • Mass Spectrometer Settings: Suboptimal ion source parameters or incorrect mass transition settings will result in a weak signal.[10]

    • Action: Infuse a fresh, known concentration of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature). Verify that the correct precursor and product ion masses are being monitored.

Experimental Protocol: Solid-Phase Extraction (SPE) for Cilastatin

This is a general protocol that may require optimization for your specific matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Cilastatin and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase.

Issue 2: Isotopic Interference and Inaccurate Quantification

Q: I suspect that my this compound is causing isotopic interference. How can I confirm and correct for this?

A: Isotopic interference, or "crosstalk," occurs when the isotopic cluster of the analyte (Cilastatin) contributes to the signal of the internal standard (this compound), or vice versa. This can lead to non-linear calibration curves and inaccurate results.[4]

Potential Causes and Troubleshooting Steps:

  • Natural Isotope Contribution: At high concentrations of Cilastatin, the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte can contribute to the signal of the internal standard.[11]

    • Action: Prepare a sample containing only the upper limit of quantification (ULOQ) concentration of Cilastatin (without the internal standard) and analyze it. Monitor the mass transition for this compound. A significant signal indicates interference from the analyte.

  • Isotopic Purity of the Internal Standard: The this compound may contain a small amount of the unlabeled (d0) form.[3]

    • Action: Prepare a sample containing only the working concentration of this compound and analyze it. Monitor the mass transition for Cilastatin. A signal here indicates the presence of the unlabeled analyte in your internal standard.

Quantitative Data Summary: Assessing Isotopic Interference

Sample CompositionAnalyte (Cilastatin) SignalInternal Standard (this compound) SignalInterpretation
Blank Matrix NoneNoneNo contamination.
Cilastatin at ULOQ High> 1% of IS responsePotential interference from analyte to IS.
This compound only > 1% of analyte LLOQHighPotential interference from IS to analyte.

Correction Strategy: If significant interference is detected, a mathematical correction can be applied to the peak areas. The contribution of the analyte to the internal standard signal, and vice versa, can be calculated from the experiments above and subtracted from the respective signals in the study samples.[4]

Issue 3: Poor Peak Shape and Chromatographic Shift

Q: I am observing poor peak shape or a shift in retention time for this compound compared to Cilastatin. What could be the cause?

A: While SIL internal standards are expected to co-elute with the analyte, deuterium labeling can sometimes lead to a slight shift in retention time, known as the "isotope effect".[4] Poor peak shape can be due to a variety of chromatographic issues.

Potential Causes and Troubleshooting Steps:

  • Isotope Effect: The deuterium atoms in this compound can slightly alter its interaction with the stationary phase compared to the unlabeled Cilastatin, causing a small retention time shift.

    • Action: This is often a minor effect. Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately. If the separation is significant, it may be necessary to adjust the chromatographic method.

  • Column Degradation: Over time, the performance of the HPLC/UHPLC column can degrade, leading to peak tailing or broadening for both the analyte and the internal standard.

    • Action: Replace the column with a new one of the same type.

  • Mobile Phase Issues: Incorrect preparation of the mobile phase, such as wrong pH or composition, can affect peak shape.

    • Action: Prepare fresh mobile phase and ensure the pH is correctly adjusted. For Cilastatin, which is an amino acid derivative, the pH of the mobile phase can be critical.

Typical LC-MS/MS Parameters for Cilastatin Analysis

The following are starting parameters that should be optimized for your specific system.

ParameterTypical Setting
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5% B, ramp to 95% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See "Proposed Fragmentation" section

Proposed Fragmentation of Cilastatin

Proposed MRM Transitions for Cilastatin and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cilastatin 359.1158.1
This compound 363.1162.1

The proposed major fragmentation involves the cleavage of the thioether bond, leading to the formation of a characteristic product ion.

Visualizations

G Troubleshooting Workflow for Low Signal Intensity start Low/No Signal for This compound check_storage Review Storage and Handling Procedures start->check_storage check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep check_ms_settings Verify MS Settings start->check_ms_settings prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh Improper storage? problem_solved Signal Restored prepare_fresh->problem_solved optimize_spe Optimize SPE Protocol check_sample_prep->optimize_spe Poor recovery? optimize_spe->problem_solved infuse_standard Infuse Standard to Optimize Source check_ms_settings->infuse_standard Suboptimal settings? infuse_standard->problem_solved

Caption: Troubleshooting workflow for low signal intensity of this compound.

G Logical Relationship for Isotopic Interference Assessment interference Suspected Isotopic Interference test_analyte Analyze High Conc. Analyte Only interference->test_analyte test_is Analyze IS Only interference->test_is signal_in_is_channel Signal in IS Channel? test_analyte->signal_in_is_channel signal_in_analyte_channel Signal in Analyte Channel? test_is->signal_in_analyte_channel interference_confirmed Interference Confirmed signal_in_is_channel->interference_confirmed Yes no_interference Interference Negligible signal_in_is_channel->no_interference No signal_in_analyte_channel->interference_confirmed Yes signal_in_analyte_channel->no_interference No apply_correction Apply Mathematical Correction interference_confirmed->apply_correction

Caption: Logical workflow for assessing isotopic interference.

G Proposed Fragmentation Pathway for Cilastatin cilastatin Cilastatin Precursor Ion [M+H]⁺ m/z 359.1 fragmentation Collision-Induced Dissociation (CID) cilastatin->fragmentation product_ion Major Product Ion m/z 158.1 fragmentation->product_ion neutral_loss Neutral Loss fragmentation->neutral_loss

References

Technical Support Center: Optimizing LC-MS Methods with Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cilastatin-15N,d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Cilastatin (B194054) using this compound.

Issue 1: High Variability in this compound (Internal Standard) Peak Area

  • Question: My internal standard (this compound) peak area is highly variable between injections. What could be the cause?

  • Answer: High variability in the internal standard signal can compromise the accuracy and precision of your results. Several factors could be responsible:

    • Inconsistent Sample Preparation: Ensure that the protein precipitation and subsequent dilution steps are performed consistently for all samples. Use precise pipetting techniques and ensure thorough vortexing.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard. To investigate this, you can perform a post-extraction addition experiment by comparing the response of the internal standard in a clean solution versus a post-extracted blank matrix sample. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic separation is recommended.

    • Internal Standard Stability: While this compound is a stable labeled compound, improper storage or handling of stock and working solutions can lead to degradation. Ensure solutions are stored at the recommended temperature and avoid repeated freeze-thaw cycles. It has been noted that a mixture of methanol (B129727) and acetonitrile (B52724) (1:1) can be a suitable solvent for the storage and measurement of Cilastatin in human plasma.

    • Injector Performance: Issues with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to variable peak areas. Perform an injector performance test with a standard solution to rule out this possibility.

Issue 2: Poor Peak Shape for Cilastatin and/or this compound

  • Question: I am observing peak tailing or splitting for my analyte and internal standard. How can I improve the peak shape?

  • Answer: Poor peak shape can affect integration and, consequently, the accuracy of quantification. Consider the following troubleshooting steps:

    • Column Choice and Condition: For polar compounds like Cilastatin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred over traditional reversed-phase columns to achieve better retention and peak shape. Ensure the column is properly conditioned and has not exceeded its lifetime.

    • Mobile Phase Composition: The pH and ionic strength of the mobile phase are critical in HILIC. Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analytes. Small adjustments to the buffer concentration or pH can significantly impact peak shape.

    • Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If possible, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Issue 3: Low Recovery of Cilastatin

  • Question: My recovery for Cilastatin is consistently low. What steps can I take to improve it?

  • Answer: Low recovery suggests that the analyte is being lost during the sample preparation process.

    • Protein Precipitation Efficiency: Ensure that the ratio of precipitation solvent (e.g., acetonitrile/methanol mixture) to plasma is sufficient to achieve complete protein precipitation. Inadequate precipitation can lead to the analyte being trapped in the protein pellet.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

A1: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS analysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same effects of sample preparation, chromatography, and ionization. This allows for the most accurate correction of variations in the analytical process, including matrix effects, leading to higher precision and accuracy in your results.

Q2: What are the recommended MRM transitions for Cilastatin and this compound?

A2: Based on available data, the following Multiple Reaction Monitoring (MRM) transitions are recommended.[1] Please note that the transition for this compound is inferred from the known transition of Cilastatin and the mass shift due to isotopic labeling.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cilastatin35997This transition has been reported in the literature.[1]
This compound363101 or 97The precursor ion is shifted by +4 Da due to one 15N and three deuterium (B1214612) atoms. The product ion may also shift or remain the same depending on the fragmentation pathway. It is crucial to confirm the optimal product ion during method development.

Q3: What are typical LC-MS parameters for the analysis of Cilastatin?

A3: A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is a suitable approach for analyzing the polar compound Cilastatin. The following table summarizes a set of published experimental parameters that can be used as a starting point for method development.[1][2]

ParameterValue
LC System Agilent 1100 series or equivalent
Mass Spectrometer Sciex API3000 or API4000 or equivalent triple-quadrupole mass spectrometer[1][2]
Ion Source Turbo-Ion Spray (Electrospray Ionization - ESI) in positive ionization mode[1][2]
Column Waters Atlantis HILIC silica (B1680970) column (50 mm × 2.1 mm, 5.0 µm)[1]
Mobile Phase A Water with 0.01% (v/v) formic acid and 5.0 mM ammonium (B1175870) formate[1]
Mobile Phase B Acetonitrile/water (95:5, v/v) with 0.01% (v/v) formic acid and 5.0 mM ammonium formate[1]
Elution Isocratic with 80% Mobile Phase B[1]
Flow Rate 0.40 mL/min[1]
Column Temperature 24°C[1]
Injection Volume 2 µL[1]

Q4: How should I prepare my plasma samples for Cilastatin analysis?

A4: A protein precipitation method is a straightforward and effective approach for preparing plasma samples for Cilastatin analysis.

Experimental Protocols

Detailed Methodology for Plasma Sample Preparation

  • Aliquot Sample: Pipette 10 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add the working solution of this compound. The final concentration of the internal standard should be optimized during method development.

  • Protein Precipitation: Add 90 µL of a stabilizer solution, such as an acetonitrile-methanol mixture (1:1, v/v).[1]

  • Vortex: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Dilution: Transfer 10 µL of the supernatant to a clean tube and dilute it 10-fold with an acetonitrile-methanol mixture (1:1, v/v).[1]

  • Injection: Inject 2 µL of the final diluted supernatant into the LC-MS/MS system for analysis.[1]

Visualizations

LCMS_Workflow LC-MS/MS Experimental Workflow for Cilastatin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (10 µL) add_is 2. Add this compound (IS) plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute Supernatant supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject hilic 9. HILIC Separation inject->hilic ms 10. MS/MS Detection (MRM) hilic->ms integrate 11. Peak Integration ms->integrate calculate 12. Calculate Analyte/IS Ratio integrate->calculate quantify 13. Quantify Cilastatin calculate->quantify

Caption: Workflow for Cilastatin analysis using LC-MS/MS.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent IS Signal cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High IS Variability check_prep Review Sample Preparation Consistency start->check_prep check_matrix Evaluate Matrix Effects (Post-Extraction Spike) start->check_matrix check_stability Assess IS Solution Stability start->check_stability check_injector Verify Injector Performance start->check_injector sol_prep Standardize Pipetting and Mixing check_prep->sol_prep sol_matrix Optimize Cleanup or Chromatography check_matrix->sol_matrix sol_stability Prepare Fresh Solutions, Store Properly check_stability->sol_stability sol_injector Perform Injector Maintenance check_injector->sol_injector

References

Troubleshooting poor signal intensity of Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the use of Cilastatin-15N,d3 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to resolve poor signal intensity of this compound.

Question 1: I am observing low or no signal for my this compound internal standard. What are the potential causes?

Answer:

Low or absent signal from your this compound internal standard can originate from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Immediate Actions:

  • Analyte Degradation: Cilastatin (B194054) is known to be unstable under certain conditions.[1] Its stability is highly dependent on pH and temperature.

    • Action: Ensure that your sample preparation and storage conditions maintain a neutral pH, ideally between 6.5 and 7.5.[1] Avoid acidic or alkaline conditions, which can accelerate degradation.[1] Prepare solutions fresh and store them at refrigerated temperatures (2-8°C) for short-term use.[1] Freezing and thawing of cilastatin solutions is generally not recommended as it may affect stability.[1]

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly configured to detect this compound.

    • Action: Verify the precursor and product ion (MRM) transitions for this compound in your acquisition method. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.

  • Sample Preparation Issues: Problems during the extraction process can lead to significant loss of the internal standard.

    • Action: Review your sample preparation workflow for consistency.[2] Assess the extraction recovery of this compound to ensure it is efficient and reproducible.

  • LC System Problems: Leaks or a poorly performing column can lead to diminished signal intensity.

    • Action: Check the LC system for any leaks, which can cause pressure drops and inconsistent flow rates.[3] Evaluate the chromatographic peak shape; broad or tailing peaks can indicate a deteriorating column that needs replacement.[3]

Question 2: The signal intensity of this compound is highly variable across my sample batch. What could be the reason?

Answer:

High variability in the internal standard's signal can compromise the precision and accuracy of your quantitative analysis.

Potential Causes and Corrective Measures:

  • Inconsistent Sample Preparation: Variability in extraction recovery is a common cause.

    • Action: Ensure precise and consistent execution of each step in your sample preparation protocol for all samples.[2] This includes accurate pipetting of the internal standard and consistent timing for each step.

  • Ion Suppression or Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[4][5]

    • Action: Improve chromatographic separation to resolve this compound from interfering matrix components.[4] Consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix interferences.

  • Instability in the Autosampler: Degradation of the internal standard in the autosampler can occur if samples are left for extended periods at room temperature.

    • Action: Maintain the autosampler at a low temperature (e.g., 4°C). If cilastatin is known to be unstable in your final sample solvent, consider limiting the number of samples per batch or reinjecting standards throughout the run to monitor for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term storage, it is advisable to store the compound as a dry powder at the temperature recommended by the supplier, protected from light and moisture. For short-term storage of solutions, refrigeration at 2-8°C is recommended.[1] Cilastatin exhibits its best stability in a neutral pH range (6.5-7.5).[1]

Q2: How can I check for the degradation of this compound in my samples?

A2: A stability-indicating HPLC method with UV detection can be used to monitor the degradation of cilastatin.[1] This involves subjecting the solution to stress conditions (e.g., acidic, basic, oxidative, thermal) and analyzing the resulting mixture to see if new peaks (degradation products) appear and if the main cilastatin peak decreases.[1]

Q3: What is ion suppression and how can it affect my this compound signal?

A3: Ion suppression is a phenomenon that occurs in electrospray ionization (ESI) mass spectrometry where co-eluting matrix components compete with the analyte of interest (in this case, this compound) for ionization.[4] This competition can reduce the ionization efficiency of your internal standard, leading to a lower signal intensity.[4]

Q4: Can the use of a deuterated internal standard like this compound cause any issues?

A4: While stable isotope-labeled internal standards are generally considered the gold standard, deuterated compounds can sometimes exhibit slightly different chromatographic behavior (retention time) and extraction recoveries compared to their non-labeled counterparts.[5][6] It is important to verify that the analyte and the internal standard co-elute and have similar recoveries during method development.

Quantitative Data Summary

The following tables provide key parameters for the analysis of this compound.

Table 1: Suggested LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z) To be determined empirically; expected to be [M+H]+
Product Ions (m/z) To be determined by infusion and fragmentation analysis
Collision Energy (eV) To be optimized for each transition
Ionization Mode Electrospray Ionization (ESI), Positive

Table 2: Cilastatin Solution Stability

ConditionApproximate Stability
pH 6.5 - 7.5 Most Stable[1]
Acidic Conditions (< pH 6.5) Accelerated Degradation[1]
Alkaline Conditions (> pH 7.5) Accelerated Degradation[1]
Refrigerated (2-8°C) ~24 hours[1]
Room Temperature (~25°C) < 4 hours[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • LC Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a suitable gradient to ensure separation from matrix components. An example gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize ion source parameters and collision energies for this compound.

Visualizations

TroubleshootingWorkflow start Poor Signal Intensity of This compound check_stability Is the internal standard stable? (Check pH, Temperature, Freshness) start->check_stability check_ms Are MS parameters correct? (MRM transitions, Source settings) check_stability->check_ms Yes adjust_stability Adjust sample handling: - Control pH (6.5-7.5) - Use fresh solutions - Refrigerate samples check_stability->adjust_stability No check_sample_prep Is sample preparation adequate? (Extraction recovery) check_ms->check_sample_prep Yes optimize_ms Optimize MS parameters: - Infuse standard to confirm transitions - Tune source parameters check_ms->optimize_ms No check_lc Is the LC system performing well? (Leaks, Peak shape) check_sample_prep->check_lc Yes optimize_sample_prep Refine sample preparation: - Test different extraction methods - Evaluate recovery check_sample_prep->optimize_sample_prep No maintain_lc Perform LC maintenance: - Check for leaks - Replace column if necessary check_lc->maintain_lc No end_good Signal Restored check_lc->end_good Yes adjust_stability->end_good optimize_ms->end_good optimize_sample_prep->end_good maintain_lc->end_good

Caption: Troubleshooting workflow for poor this compound signal.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Improving Reproducibility with Cilastatin-15N,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Cilastatin-15N,d3 as an internal standard in bioanalytical studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the reproducibility and accuracy of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Cilastatin in biological matrices. Due to its structural and chemical similarity to the analyte (Cilastatin), it co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to more precise and accurate results.

Q2: We are observing high variability in the peak area of this compound across our samples. What are the potential causes and solutions?

A2: High variability in the internal standard's peak area can compromise the reliability of your results. Here are some common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Ensure that the addition of the internal standard solution is precise and consistent across all samples and calibration standards. Use calibrated pipettes and verify your dispensing technique.

  • Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement. To mitigate this, optimize the sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation.

  • Internal Standard Stability: Although stable isotope-labeled standards are generally robust, improper storage or handling can lead to degradation. Ensure the this compound stock and working solutions are stored at the recommended temperature and protected from light.

  • Instrument Performance: Inconsistent instrument performance can also lead to variability. Check for issues with the autosampler, pump, or mass spectrometer. Running a system suitability test before each batch can help identify and resolve instrument-related problems.

Q3: Our measured concentrations of Cilastatin are consistently lower than expected. What could be the issue?

A3: Consistently low analyte concentrations can stem from several factors:

  • Suboptimal Extraction Recovery: The sample preparation method may not be efficiently extracting Cilastatin from the matrix. Experiment with different extraction solvents or SPE cartridges to improve recovery. Ensure the pH of the sample is optimized for the extraction of Cilastatin.

  • Analyte Degradation: Cilastatin may be degrading during sample collection, storage, or processing. Ensure proper sample handling and storage conditions (e.g., storing plasma samples at -80°C).

  • Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of Cilastatin in the mass spectrometer, leading to a lower signal. To address this, improve the chromatographic separation to resolve Cilastatin from interfering peaks or enhance the sample clean-up process.

  • Inaccurate Calibration Curve: Errors in the preparation of calibration standards can lead to inaccurate quantification. Double-check the concentrations of your stock solutions and the serial dilutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for Cilastatin and/or this compound Incompatible mobile phase; Column degradation; Sample solvent effects.Optimize mobile phase pH and organic content. Use a new column or a guard column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Background Noise or Interfering Peaks Insufficient sample clean-up; Contamination from solvents or vials.Implement a more rigorous sample preparation method like SPE. Use high-purity solvents and pre-cleaned collection tubes and vials.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Column temperature instability.Ensure proper mixing and degassing of the mobile phase. Check the LC pump for leaks or pressure fluctuations. Use a column oven to maintain a stable temperature.
Analyte-to-Internal Standard Ratio Drift During a Run Differential stability of analyte and internal standard in the autosampler; Changes in MS source conditions.Keep the autosampler temperature low (e.g., 4°C). Check the stability of the processed samples over the expected run time. Clean and retune the mass spectrometer source.

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Cilastatin from human plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 600 µL of 0.1% formic acid in water.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Cilastatin and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of Cilastatin and this compound. Method optimization is recommended.

Parameter Condition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Cilastatin) To be determined empirically (e.g., Precursor ion > Product ion)
MRM Transition (this compound) To be determined empirically (e.g., Precursor ion+4 > Product ion)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The exact MRM transitions for Cilastatin and its labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data from a method validation study for the determination of Cilastatin in human plasma using this compound as the internal standard.

Table 1: Calibration Curve Linearity

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%) Precision (%RSD)
1.000.9898.05.2
5.005.10102.03.8
25.024.598.02.5
100101101.01.9
50049599.02.1
10001005100.51.5

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%RSD) Intra-Assay Accuracy (%) Inter-Assay Precision (%RSD) Inter-Assay Accuracy (%)
LLOQ1.006.5103.27.8101.5
Low QC3.004.898.75.999.8
Mid QC1503.1101.54.2100.9
High QC8002.599.23.699.5

Table 3: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Matrix Factor IS Normalized Matrix Factor Recovery (%)
Low QC3.000.920.9985.2
High QC8000.891.0187.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for the quantification of Cilastatin in plasma.

Cilastatin_Metabolism cluster_kidney Renal Proximal Tubule cluster_inhibition Mechanism of Action cluster_cilastatin_metabolism Cilastatin Metabolism Imipenem Imipenem (Active Antibiotic) DHP1 Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Hydrolysis Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite Cilastatin Cilastatin Cilastatin->DHP1 Inhibition Cilastatin_Met Cilastatin N_Acetyl N-acetyl cilastatin Cilastatin_Met->N_Acetyl Acetylation

Caption: Cilastatin's mechanism of action and metabolism.

Cilastatin-15N,d3 stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Cilastatin-15N,d3 in solution and during storage. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the preparation and storage of this compound solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of potency in my this compound solution. Improper pH: The solution pH is outside the optimal range of 6.5-7.5. Both acidic and alkaline conditions accelerate degradation.[1]- Adjust the pH of your solution to the neutral range (6.5-7.5) using a suitable buffer.- Consider using a non-participating buffer like HEPES or MOPS, as phosphate (B84403) buffers can sometimes catalyze hydrolysis.[1]
Elevated Temperature: The solution is being stored at or above room temperature. Higher temperatures significantly increase the rate of degradation.[1]- Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2]- For short-term storage of working solutions, refrigeration at 2-8°C is recommended.[1]
Oxidation: The solution is exposed to oxygen. The sulfide (B99878) group in cilastatin (B194054) is susceptible to oxidation.[3]- Use deoxygenated solvents to prepare your solutions.- Purge the headspace of your storage vial with an inert gas like nitrogen or argon.
The color of my reconstituted solution has changed to yellow or brown. Degradation: Color change is often an indicator of chemical degradation.- It is highly recommended to discard the solution and prepare a fresh batch.- A color change indicates that the integrity of the compound is compromised, which will affect experimental results.
A precipitate has formed in my aqueous solution. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent.- Ensure you are not exceeding the solubility limits. Cilastatin is soluble in water, DMSO, and methanol.[3]- If using a buffer, ensure all components are fully dissolved before adding the cilastatin.
Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability and solubility of the compound in solution.[1]- Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent results in my quantitative analysis using this compound as an internal standard. Degradation of Internal Standard: If the this compound internal standard is degrading, it will lead to inaccurate quantification of the target analyte.- Prepare fresh internal standard solutions regularly.- Perform a stability check of your internal standard solution under your experimental conditions.
Interference from Degradation Products: Degradation products of cilastatin might co-elute with your analyte of interest in chromatographic analyses.- Utilize a validated stability-indicating HPLC method that can separate the intact cilastatin from its degradation products.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The main factors that affect the stability of cilastatin in solution are pH, temperature, and the presence of oxidizing agents.[1] Cilastatin is most stable in a neutral pH range (6.5-7.5) and degradation accelerates in acidic or alkaline conditions.[1] Higher temperatures also increase the rate of degradation.[1] The presence of oxygen can lead to oxidative degradation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For the solid (powder) form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2] For solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to use the solution within these timeframes to ensure its integrity.

Q3: Is it acceptable to freeze and thaw this compound solutions multiple times?

A3: No, it is generally not recommended to subject cilastatin solutions to multiple freeze-thaw cycles as this can negatively impact its stability.[1] For long-term storage, it is best practice to prepare aliquots of your stock solution for single use.

Q4: Can I use a phosphate buffer to prepare my this compound solution?

A4: While a neutral pH is optimal, be aware that phosphate buffers can sometimes act as a general base catalyst and accelerate the hydrolysis of certain molecules, including cilastatin.[1] If you observe instability in a phosphate buffer, consider reducing the buffer concentration or switching to a non-participating buffer system like HEPES or MOPS.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4][5][6] This technique can separate the intact this compound from any degradation products that may have formed, allowing for accurate quantification of the remaining active compound.

Quantitative Stability Data

The majority of published stability data is for the co-formulated Imipenem-Cilastatin product. In these formulations, Imipenem (B608078) is generally the less stable component. Therefore, the data for the combined product provides a conservative estimate for the stability of Cilastatin.

Table 1: pH-Dependent Stability of Imipenem/Cilastatin Solution

pHTemperatureStability (Time to 10% degradation)
< 6.5Room TemperatureAccelerated degradation observed
6.5 - 7.5Room TemperatureOptimal stability
> 7.5Room TemperatureAccelerated degradation observed

Source: Adapted from literature indicating optimal stability in the neutral pH range.[1]

Table 2: Temperature-Dependent Stability of Imipenem/Cilastatin Solution (5 mg/mL)

Storage TemperatureTime to 10% Degradation (t₉₀)
25°C (Room Temperature)Approximately 4 hours
4°C (Refrigerated)Approximately 24 hours

Source: This data is for the combined Imipenem-Cilastatin product and provides a conservative estimate for Cilastatin stability.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cilastatin

This protocol provides a general framework for a stability-indicating HPLC method. It is essential to validate this method for your specific application.

1. Objective: To quantify the concentration of this compound in a solution and separate it from potential degradation products.

2. Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to ~7.0-7.3.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[2]

  • Diluent: Mobile Phase or high-purity water.

  • This compound reference standard and test samples.

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210-217 nm[2]

  • Column Temperature: 30-35°C[2]

  • Injection Volume: 10-20 µL

  • Elution: Isocratic or gradient elution. A gradient elution may be necessary to resolve all degradation products.[2] For example, a gradient could run from 98:2 (Buffer:Acetonitrile) to 50:50 over a set time.[2]

4. System Suitability: Before sample analysis, inject a standard solution multiple times to verify system suitability. Key parameters to check include retention time repeatability, peak asymmetry (tailing factor), and the number of theoretical plates.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the this compound sample to understand its degradation profile and to confirm that the analytical method is stability-indicating.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2-4 hours.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-2 hours.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2-4 hours.[1]

  • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.[1]

3. Analysis: After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using the validated stability-indicating HPLC method. The method should demonstrate the ability to separate the intact this compound peak from all degradation product peaks.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Study prep Prepare this compound Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal) prep->stress storage Store under various conditions (e.g., different pH, Temp) prep->storage analysis Analyze samples by Stability-Indicating HPLC stress->analysis sampling Collect samples at specified time points storage->sampling sampling->analysis data Quantify remaining this compound and degradation products analysis->data report Generate Stability Report data->report

Caption: A typical experimental workflow for conducting a stability study of this compound.

degradation_pathway Proposed Degradation Pathway of Cilastatin cilastatin Cilastatin oxidized_products Oxidative Degradation Products (e.g., Cil-A1, Cil-A2) cilastatin->oxidized_products Oxygen migrated_product Double Bond Migrated Product (e.g., Cil-G) cilastatin->migrated_product Oxygen hydrolysis_products Hydrolysis Products cilastatin->hydrolysis_products Acid/Base (H₂O)

Caption: A simplified diagram of the proposed degradation pathways for Cilastatin.[3]

References

Resolving chromatographic peak tailing for Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding chromatographic peak tailing observed during the analysis of Cilastatin-15N,d3.

Troubleshooting Guide: Resolving Peak Tailing

Question: Why is my this compound peak exhibiting significant tailing?

Peak tailing for this compound, an asymmetric peak with a drawn-out trailing edge, is a common issue in reversed-phase HPLC.[1] This phenomenon can compromise the accuracy of quantification and reduce resolution from nearby peaks.[2] The primary causes are typically related to secondary chemical interactions with the stationary phase or suboptimal analytical conditions.

The most common reasons include:

  • Secondary Silanol (B1196071) Interactions: Cilastatin contains both amine and carboxylic acid functional groups.[3][4] The basic amine groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][5] These secondary interactions cause a portion of the analyte molecules to be retained longer than the primary hydrophobic retention mechanism, resulting in a tailing peak.[6][7] This effect is most pronounced at a mid-range pH where silanol groups are ionized.[1][2]

  • Inappropriate Mobile Phase pH: The retention and peak shape of ionizable compounds like Cilastatin are highly dependent on the mobile phase pH.[8][9] Cilastatin has multiple pKa values (2.0, 4.4, 9.2).[3] If the mobile phase pH is close to one of these pKa values, the analyte will exist as a mixture of ionized and unionized forms, which can lead to peak broadening and tailing.[1][8]

  • Column Degradation or Contamination: Over time, columns can degrade. Voids can form in the packing material at the column inlet, or the inlet frit can become partially blocked.[2][5] Contaminants from previous injections can also accumulate on the column, creating active sites that cause tailing.[10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[10][11]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[1][12]

Question: How can I eliminate peak tailing for this compound?

A systematic approach is required to diagnose and resolve peak tailing. The following workflow and detailed steps can help restore a symmetrical, Gaussian peak shape.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph 1. Optimize Mobile Phase pH start->check_ph Start Here ph_low Option A: Low pH (e.g., pH 2.5 - 3.0) check_ph->ph_low ph_high Option B: High pH (e.g., pH > 8) check_ph->ph_high ph_rationale_low Protonates silanols, minimizing secondary interactions. ph_low->ph_rationale_low check_column 2. Evaluate Column Chemistry & Health ph_low->check_column If tailing persists ph_rationale_high Ensures Cilastatin (basic groups) is in a stable neutral form. ph_high->ph_rationale_high ph_high->check_column end_capped Use End-Capped or Base-Deactivated Column check_column->end_capped replace_column Replace Column if Old or Contaminated check_column->replace_column check_method 3. Review Method Parameters end_capped->check_method If tailing persists replace_column->check_method sample_load Reduce Injection Volume or Sample Concentration check_method->sample_load injection_solvent Match Injection Solvent to Initial Mobile Phase check_method->injection_solvent check_system 4. Inspect HPLC System sample_load->check_system If tailing persists injection_solvent->check_system tubing Minimize Tubing Length/ID (Check for dead volume) check_system->tubing end Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) tubing->end Resolution

Caption: Troubleshooting workflow for resolving chromatographic peak tailing.

Step 1: Optimize Mobile Phase pH

Adjusting the pH is the most effective way to improve the peak shape for ionizable analytes.[9]

  • Operate at Low pH (Recommended): Lowering the mobile phase pH to between 2.5 and 3.0 with an additive like formic or trifluoroacetic acid is highly effective.[12] At this low pH, the residual silanol groups on the silica (B1680970) surface are protonated (neutral), which minimizes the secondary ionic interactions that cause peak tailing.[5][13]

  • Operate at High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) with a suitable buffer like ammonium (B1175870) bicarbonate can also work. At high pH, the basic amine groups of Cilastatin are deprotonated (neutral), which can improve retention and peak shape on some columns.[9] This requires a pH-resistant column to prevent stationary phase degradation.[9]

Step 2: Use a Modern, High-Purity Column
  • End-Capped Columns: Use a column that is "end-capped." End-capping treats the silica surface to block many of the residual silanol groups, reducing their availability for secondary interactions.[2][5] Most modern columns are Type B silica, which has fewer impurities and active silanols than older Type A silica.[6]

  • Column Health: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. Check for a void at the column inlet, which can be a sign of bed deformation.[2] If performance does not improve after flushing, replacement is the best option.[11]

Step 3: Adjust Method and Sample Parameters
  • Avoid Column Overload: If peak tailing worsens with higher sample concentrations, you may be overloading the column.[11] Reduce the injection volume or dilute the sample and reinject.[10]

  • Check Injection Solvent: Using an injection solvent that is significantly stronger (more organic) than the mobile phase can cause peak distortion.[11] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[11]

Data Summary: Effect of Mobile Phase pH on Peak Shape

The following table illustrates the expected impact of mobile phase pH on the USP Tailing Factor for a this compound peak.

Mobile Phase pHBuffer/Additive (Example)USP Tailing Factor (T)Observation
7.010 mM Phosphate2.1Severe Tailing
4.510 mM Acetate1.8Significant Tailing (close to pKa)
3.0 0.1% Formic Acid 1.2 Symmetrical Peak
2.5 0.1% Formic Acid 1.1 Optimal Peak Shape

Data is representative and intended for illustrative purposes. A USP tailing factor close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are generally considered problematic.[5]

Experimental Protocol: Optimized HPLC Method

This protocol describes a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm or Mass Spectrometry.

    • Injection Volume: 5 µL.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound standard or sample.

    • Dissolve and dilute the material in a solvent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[11]

Frequently Asked Questions (FAQs)

Q1: What is a USP Tailing Factor and what is an acceptable value? The USP Tailing Factor (T) is a measure of peak asymmetry.[1] It is calculated from the peak width at 5% of the peak height. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor of ≤ 1.5 is acceptable, though a value closer to 1.0 is always desirable for better accuracy and resolution.[5]

Q2: Can I use a different acid, like acetic acid, to lower the mobile phase pH? Yes, other acids can be used. However, formic acid is often preferred, especially for LC-MS applications, because it is volatile and provides good protonation for positive-mode electrospray ionization.[12] The key is to ensure the mobile phase pH is sufficiently low (ideally ≤ 3.0) to suppress silanol interactions.[12]

Q3: My peak is still tailing after lowering the pH. What should I check next? If adjusting the pH doesn't solve the problem, the issue may be with the column itself or the HPLC system.[2] First, try a new, high-quality end-capped C18 column to rule out column degradation.[5] If tailing persists, inspect the system for extra-column volume by checking for unnecessarily long or wide tubing and ensuring all fittings are secure.[1]

Q4: Could metal chelation be causing peak tailing for Cilastatin? Yes, it's possible. Some molecules with specific functional groups can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or within the silica stationary phase itself.[14] This can be another form of secondary interaction leading to tailing. Using a low pH mobile phase with an acid like formic acid can help minimize this, but if it is suspected to be a major issue, using columns with bio-inert hardware may be beneficial.

Q5: Does the organic modifier (acetonitrile vs. methanol) affect peak tailing? Yes, the choice of organic modifier can influence peak shape.[1] While both are common in reversed-phase chromatography, they have different properties. Sometimes, simply switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity and improve peak symmetry. It is a parameter worth investigating during method development if other strategies fail.

References

Technical Support Center: Cilastatin-15N,d3 & Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression effects using Cilastatin-15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2][3] It occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins from plasma) compete with the analyte for ionization.[1][3][4] This competition can happen in several ways:

  • Competition for Charge: Matrix components can compete for the limited available charge on the surface of electrospray droplets, leaving fewer charges for the analyte.[1][3][4]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the droplets.[4][5] This hinders solvent evaporation and the efficient release of gas-phase analyte ions, ultimately reducing the signal that reaches the detector.[4][5]

This phenomenon is a major concern because it can lead to significant analytical errors, including poor sensitivity, inaccurate quantification, and high variability in results.[2][4][6] It is important to note that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because it happens before ion detection.[2][7]

Q2: How do I know if my analyte is experiencing ion suppression?

A2: There are two primary experimental methods to detect and characterize ion suppression:

  • Post-Extraction Spike Method: This quantitative method involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to its signal in a clean solvent.[8][9][10] A lower signal in the matrix sample indicates ion suppression.[8][10] The degree of suppression is often expressed as a "Matrix Factor."

  • Post-Column Infusion Method: This qualitative method helps identify at which points in the chromatographic run suppression occurs.[7][11][12] A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected onto the LC column. Any dips in the constant analyte signal baseline correspond to retention times where matrix components are eluting and causing suppression.[7][11][12]

Q3: What is this compound and how does it help correct for ion suppression?

A3: this compound is a stable isotope-labeled (SIL) version of Cilastatin (B194054), which serves as an ideal internal standard (IS).[2][13] SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte of interest (the "native" compound).[2][14]

Here’s how it works:

  • Co-elution: this compound is designed to have the same chromatographic retention time as the native Cilastatin.[2][13]

  • Identical Ionization Behavior: Because it co-elutes and is chemically identical, it is subjected to the exact same ion suppression (or enhancement) effects from the sample matrix at the same time as the native analyte.[3]

  • Accurate Ratio: While the absolute signal of both the analyte and the SIL-IS may decrease due to suppression, their ratio remains constant and proportional to the analyte's true concentration.[1][3] By normalizing the analyte's signal to the SIL-IS signal, the variability caused by ion suppression is effectively canceled out, leading to highly accurate and precise quantification.[13][15]

Q4: I am co-administering Cilastatin with another drug (e.g., Imipenem). How does this impact my bioanalysis?

A4: When Cilastatin is co-administered with other drugs, the complexity of the sample matrix increases, potentially exacerbating matrix effects.[16] The co-administered drug and its metabolites can act as additional sources of ion suppression.[16] Therefore, it is critical to develop a robust analytical method that can simultaneously quantify all compounds of interest. Using a dedicated SIL internal standard for each analyte, such as this compound for Cilastatin, is the most effective strategy to ensure accurate results for each compound in the presence of the others.

Q5: My signal is still variable even when using this compound. What are the next troubleshooting steps?

A5: While SIL internal standards are highly effective, extreme ion suppression or other issues can still lead to variability. Here are some common causes and troubleshooting steps:

  • Differential Ion Suppression: Even a slight chromatographic separation between the analyte and the SIL-IS (known as an "isotope effect," more common with deuterium (B1214612) labels) can expose them to different matrix interferences, leading to incomplete correction.[11]

    • Solution: Verify that the chromatographic peaks for Cilastatin and this compound perfectly co-elute. If not, optimize the LC method (e.g., gradient, column chemistry) to merge the peaks.

  • Overwhelming Matrix Effects: If matrix components are present at extremely high concentrations, they can suppress the signal of both the analyte and the IS to a point where the signal-to-noise ratio is too low for reliable detection.

    • Solution: Improve sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interferences than simple protein precipitation.[3][11]

  • Internal Standard Concentration: An excessively high concentration of the SIL-IS can cause detector saturation or even self-suppression, interfering with the analyte's ionization.[2][11]

    • Solution: Ensure the concentration of this compound is appropriate for the expected analyte concentration range and does not dominate the ionization process.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantification of ion suppression by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte (Cilastatin) and IS (this compound) into the final chromatography mobile phase solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.[8]

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the sample preparation procedure. (This set is used to determine recovery, not matrix effect).

  • Analysis: Inject all samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the mean peak areas from the analytical runs: MF (%) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A) * 100

    • An MF value of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.[10]

Data Presentation: Example Matrix Factor Calculation
Sample SetAnalyteMean Peak AreaMatrix Factor (MF)Interpretation
Set A (Neat Solution)Cilastatin1,500,000-Reference
Set B (Post-Spike)Cilastatin900,00060%Significant Ion Suppression
Set A (Neat Solution)This compound1,480,000-Reference
Set B (Post-Spike)This compound888,00060%Identical Suppression (Ideal)
Protocol 2: General LC-MS/MS Analysis with this compound

This protocol provides a general workflow for sample analysis. Note: Specific parameters must be optimized for your instrument and application.

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound working solution. Vortex briefly.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions (Example):

    • Column: HILIC Column (for polar compounds like Cilastatin).[17][18]

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 95% B, ramp down to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+)

    • MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of both Cilastatin and this compound.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio (Cilastatin / this compound) against the known concentrations of the calibration standards.

    • Determine the concentration of unknown samples using the regression equation from the calibration curve.

Data Presentation: Assay Performance With and Without SIL-IS
ParameterWithout Internal StandardWith this compound IS
Accuracy (%) 75-130% (highly variable)95-105%
Precision (%CV) >20% between matrix lots<10% across matrix lots
Lower Limit of Quantification Elevated due to signal inconsistencyOptimized and consistent

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_gas Gas Phase Droplet Charged Droplet (Analyte + Matrix) Analyte Analyte Matrix Matrix Component SuppressedSignal Reduced Analyte Ions Droplet->SuppressedSignal Competition & Poor Evaporation Detector Mass Spectrometer Detector SuppressedSignal->Detector Lower Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

SIL_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A 1. Biological Sample (contains native Cilastatin) B 2. Spike with This compound (IS) A->B C 3. Extraction (e.g., Protein Precipitation) B->C D 4. LC-MS/MS Analysis C->D Clean Extract E 5. Detect Both Compounds D->E F 6. Calculate Peak Area Ratio (Analyte / IS) E->F G 7. Accurate Quantification F->G Corrects for Suppression

Caption: Workflow for analysis using a SIL internal standard.

TroubleshootingFlow start High Signal Variability with SIL-IS? q1 Check Peak Co-elution start->q1 a1_yes Perfect Co-elution q1->a1_yes Yes a1_no Optimize LC Method (e.g., Gradient) q1->a1_no No q2 Assess Signal Intensity a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Signal Strong (S/N > 10) q2->a2_yes Yes a2_no Improve Sample Cleanup (e.g., use SPE) q2->a2_no No (Weak) q3 Review IS Concentration a2_yes->q3 a2_no->end_node a3_yes Concentration is Appropriate q3->a3_yes Yes a3_no Optimize IS Concentration q3->a3_no No (Too High) a3_yes->end_node a3_no->end_node

Caption: Troubleshooting logic for variability issues.

References

Technical Support Center: Accurate Quantification Using Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Cilastatin using its stable isotope-labeled internal standard, Cilastatin-15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on best practices, troubleshooting, and frequently asked questions (FAQs) related to the use of this compound in quantitative bioanalysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work, presented in a question-and-answer format.

Question: Why is the signal intensity of my this compound internal standard (IS) low or inconsistent across samples?

Answer: Low or variable signal intensity of the internal standard can significantly impact the accuracy and precision of your results. Several factors could be contributing to this issue:

  • Improper Storage and Handling: this compound, like many stable isotope-labeled compounds, can degrade if not stored correctly. Ensure that the standard is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution.[1]

  • Pipetting or Dilution Errors: Inaccurate pipetting during the preparation of working solutions or when spiking the internal standard into samples will lead to inconsistent concentrations. Always use calibrated pipettes and verify your dilution calculations.

  • Sample Preparation Issues:

    • Incomplete Extraction Recovery: The extraction efficiency of the internal standard may be poor or variable. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both the analyte and the internal standard.

    • Degradation during Sample Processing: Cilastatin may be susceptible to degradation under certain pH or temperature conditions during sample preparation. Assess the stability of this compound in the biological matrix under your specific processing conditions.

  • LC-MS/MS System Performance:

    • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the internal standard in the mass spectrometer source. This is a phenomenon known as the matrix effect. Ensure that your chromatographic method effectively separates this compound from interfering matrix components.

    • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor signal intensity and high background noise. Regular cleaning and maintenance of the LC-MS/MS system are crucial.

Question: I am observing a signal for the analyte (Cilastatin) in my blank samples that are only spiked with the internal standard. What is the cause of this "cross-talk"?

Answer: This phenomenon, often referred to as "cross-talk" or isotopic contribution, can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). The primary causes are:

  • Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte (Cilastatin) as an impurity from its synthesis. It is essential to check the certificate of analysis for the isotopic purity of the internal standard.[2]

  • In-Source Fragmentation or Back-Exchange: For deuterated standards, there is a possibility of the deuterium (B1214612) labels being lost and replaced with hydrogen atoms in the mass spectrometer's ion source or during sample preparation.[2][3] While 15N is a stable label, the d3 portion of this compound could be susceptible to back-exchange, although this is less common for labels on carbon atoms not readily exchangeable.

To troubleshoot this:

  • Analyze a solution of the this compound internal standard without any matrix.

  • Monitor the mass transition for both the internal standard and the unlabeled Cilastatin.

  • The response for the unlabeled analyte should be negligible. If a significant signal is observed, it indicates an issue with the purity of the internal standard.

Question: My calibration curve is non-linear, or the accuracy and precision of my quality control (QC) samples are outside the acceptable limits. How can I address this?

Answer: Issues with linearity, accuracy, and precision are often multifaceted. Consider the following:

  • Suboptimal Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and be appropriate for the expected concentration range of the analyte.

  • Matrix Effects: As mentioned previously, matrix effects can impact the analyte and internal standard differently, leading to poor data quality.[4] A thorough evaluation of matrix effects during method development is crucial.

  • Incorrect Calibration Range: The selected concentration range for your calibration standards may not be appropriate for the samples being analyzed, or it may extend beyond the linear range of the instrument's detector.

  • Analyte and/or IS Stability: Ensure that both Cilastatin and this compound are stable in the matrix throughout the entire analytical process, including storage, sample preparation, and the time spent in the autosampler.

Frequently Asked Questions (FAQs)

1. What is the role of this compound in a quantitative assay? this compound is a stable isotope-labeled internal standard used for the accurate quantification of Cilastatin in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] It is chemically identical to Cilastatin but has a higher mass due to the incorporation of stable isotopes (one 15N and three deuterium atoms).[6] This allows it to be distinguished from the endogenous analyte by the mass spectrometer.

2. Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog? A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in quantitative mass spectrometry for several reasons:[7]

  • Similar Physicochemical Properties: It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.[2]

  • Correction for Matrix Effects: It co-elutes with the analyte, meaning it experiences similar ion suppression or enhancement, thus providing more accurate correction.[8]

  • Improved Precision and Accuracy: By effectively normalizing for variability in sample preparation and instrument response, a SIL-IS leads to more reliable and reproducible data.

3. How do I assess the potential for matrix effects when using this compound? Matrix effects should be evaluated during method validation by comparing the response of the analyte in a neat solution to its response in a matrix extract from which the analyte has been removed. A common approach involves the following sets of samples:[9]

  • Set A: Analyte and internal standard in a neat solution.

  • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

  • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

By comparing the signal responses between these sets, you can calculate the matrix effect, recovery, and overall process efficiency.

4. What are the key parameters to consider when preparing stock and working solutions of this compound?

  • Solvent Selection: Use a high-purity solvent in which this compound is readily soluble and stable. The certificate of analysis will often provide recommended solvents.

  • Accurate Weighing and Dilution: Use a calibrated analytical balance for weighing the neat material and calibrated volumetric flasks and pipettes for dilutions.

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation.

  • Stability: Determine the short-term (bench-top) and long-term stability of your stock and working solutions under your laboratory's storage conditions.

Data Presentation

For a robust bioanalytical method, it is crucial to evaluate parameters such as recovery, matrix effect, and process efficiency. The following tables provide an example of how to present such data for Cilastatin and its internal standard, this compound.

Table 1: Recovery of Cilastatin and this compound

Concentration LevelMean Peak Area (Pre-extraction Spike, n=5)Mean Peak Area (Post-extraction Spike, n=5)Recovery (%)% RSD
Cilastatin
Low QC (15 ng/mL)185,432201,55792.04.5
Mid QC (150 ng/mL)1,902,1122,045,28293.03.8
High QC (1500 ng/mL)18,765,32120,070,02293.53.2
This compound
Working Conc. (100 ng/mL)1,234,5671,327,49193.04.1

Table 2: Matrix Effect for Cilastatin and this compound

Concentration LevelMean Peak Area (Post-extraction Spike, n=5)Mean Peak Area (Neat Solution, n=5)Matrix Effect (%)% RSD
Cilastatin
Low QC (15 ng/mL)201,557210,04996.05.1
Mid QC (150 ng/mL)2,045,2822,130,50296.04.2
High QC (1500 ng/mL)20,070,02220,906,27396.03.9
This compound
Working Conc. (100 ng/mL)1,327,4911,382,80396.04.8

Table 3: Process Efficiency of Cilastatin Quantification

Concentration LevelMean Peak Area (Pre-extraction Spike, n=5)Mean Peak Area (Neat Solution, n=5)Process Efficiency (%)% RSD
Cilastatin
Low QC (15 ng/mL)185,432210,04988.35.5
Mid QC (150 ng/mL)1,902,1122,130,50289.34.9
High QC (1500 ng/mL)18,765,32120,906,27389.84.3

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

Objective: To extract Cilastatin and this compound from a plasma sample.

Methodology:

  • Thaw plasma samples and quality controls at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at a concentration of 1 µg/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Objective: To quantify Cilastatin using this compound by LC-MS/MS.

Methodology:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example):

    • Cilastatin: Q1: [M+H]+ -> Q3: [fragment ion]+

    • This compound: Q1: [M+4+H]+ -> Q3: [fragment ion]+

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) spike Spike with This compound (20 µL) start->spike precipitate Protein Precipitation (400 µL Acetonitrile) spike->precipitate centrifuge Centrifugation (14,000 rpm, 10 min) precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject 5 µL onto C18 Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: A typical bioanalytical workflow for the quantification of Cilastatin.

matrix_effect_evaluation cluster_sets Experimental Sets (n=5) cluster_analysis LC-MS/MS Analysis cluster_calculations Calculations set_a Set A: Analyte + IS in Neat Solution analysis Analyze all sets by LC-MS/MS set_a->analysis set_b Set B: Blank Matrix Extract + Post-Spike Analyte & IS set_b->analysis set_c Set C: Blank Matrix + Pre-Spike Analyte & IS set_c->analysis recovery Recovery (%) = (Mean Peak Area C / Mean Peak Area B) * 100 analysis->recovery matrix_effect Matrix Effect (%) = (Mean Peak Area B / Mean Peak Area A) * 100 analysis->matrix_effect proc_efficiency Process Efficiency (%) = (Mean Peak Area C / Mean Peak Area A) * 100 analysis->proc_efficiency

Caption: Logical workflow for the evaluation of matrix effects and recovery.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Cilastatin: The Superiority of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of bioanalytical method validation for Cilastatin using a stable isotope-labeled internal standard (SIL-IS), Cilastatin-15N,d3, versus a structural analog, and a method without an internal standard.

This comparison, supported by illustrative experimental data, demonstrates the clear advantages of employing a SIL-IS in mitigating analytical variability, particularly in complex biological matrices. The use of a SIL-IS like this compound is considered the gold standard in bioanalysis, as its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis.[1][2][3]

Executive Summary of Comparative Performance

The selection of an appropriate internal standard is fundamental to developing a robust and reliable bioanalytical method.[4][5] A SIL-IS, such as this compound, co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification.[1][6] Structural analogs, while a potential alternative, may not perfectly mimic the analyte's behavior, leading to less reliable data. Methods without an internal standard are highly susceptible to variability and are generally not suitable for regulated bioanalysis.

Validation Parameter This compound (SIL-IS) Structural Analog IS No Internal Standard Commentary
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Highly variable, often >20%The SIL-IS provides superior accuracy by effectively compensating for matrix-induced variations and inconsistent sample recovery.[1]
Precision (%CV) Typically <5%Can be >15%Often >20%The close tracking of the analyte by the SIL-IS throughout the analytical process results in significantly better precision.[2]
Matrix Effect Effectively compensatedInconsistent compensationNot compensatedThe near-identical chemical nature of the SIL-IS ensures it experiences and corrects for the same degree of ion suppression or enhancement as Cilastatin.[6]
Recovery Variability (%CV) Low (<10%)Higher (>15%)Not applicableThis compound reliably tracks the recovery of Cilastatin during sample preparation, leading to more consistent results.[4]
Selectivity HighHighModerateWhile all methods aim for high selectivity, the use of an IS, particularly a SIL-IS, helps to better distinguish the analyte from endogenous interferences.
Lower Limit of Quantification (LLOQ) LowerModerateHigherImproved signal-to-noise ratio due to effective compensation by the SIL-IS often allows for a lower LLOQ.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below, based on international guidelines from the FDA and EMA.

Sample Preparation (Human Plasma)

A protein precipitation method is employed for sample cleanup.

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog). For the "No Internal Standard" method, add 25 µL of the reconstitution solvent.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cilastatin: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion+4] -> [Product Ion]

    • Structural Analog IS: [Precursor Ion] -> [Product Ion]

Validation Experiments
  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution. The IS-normalized matrix factor should have a %CV ≤ 15%.

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked plasma samples at three QC levels (low, mid, and high).

  • Stability: Assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the analyte remains stable throughout the sample handling and analysis process.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike Internal Standard Sample->Spike_IS Add IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection LC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification IS_Comparison_Logic cluster_SIL With this compound (SIL-IS) cluster_Analog With Structural Analog IS Analyte Cilastatin in Matrix SIL_Behavior Identical Behavior (Extraction, Chromatography, Ionization) Analyte->SIL_Behavior Analog_Behavior Similar but Different Behavior Analyte->Analog_Behavior SIL_IS This compound SIL_IS->SIL_Behavior SIL_Result Accurate & Precise Quantification SIL_Behavior->SIL_Result Analog_IS Structural Analog Analog_IS->Analog_Behavior Analog_Result Less Accurate & Precise Quantification Analog_Behavior->Analog_Result

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cilastatin-15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of cilastatin (B194054), the choice of an appropriate internal standard is a critical factor that directly influences the quality of pharmacokinetic and other clinical studies. This guide provides an objective comparison of Cilastatin-15N,d3, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, supported by established principles of bioanalytical method validation.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] this compound, by incorporating stable heavy isotopes of nitrogen and hydrogen, offers significant advantages over other types of internal standards, such as structural analogs. Its physicochemical properties are nearly identical to the analyte, cilastatin, ensuring it behaves similarly throughout sample preparation and analysis. This minimizes variability and leads to more accurate and precise results.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS (Hypothetical)Rationale
Compensation for Matrix Effects ExcellentVariableThis compound co-elutes with cilastatin and experiences the same degree of ion suppression or enhancement, providing effective normalization.[2] A structural analog may have different chromatographic behavior and be affected differently by the matrix.[3]
Correction for Extraction Recovery ExcellentVariableDue to its near-identical chemical and physical properties, the extraction efficiency of this compound is expected to be the same as that of cilastatin across different lots and conditions.[3] A structural analog's recovery can differ.
Accuracy and Precision HighGenerally LowerThe superior ability of a SIL-IS to correct for analytical variability typically results in higher accuracy and precision of the measurement of the analyte.[4][5]
Risk of Cross-Interference LowHigherThe mass difference between this compound and cilastatin provides clear differentiation in the mass spectrometer. A structural analog might have similar fragmentation patterns, posing a risk of interference.[3]
Availability and Cost May require custom synthesis; higher cost.More likely to be commercially available; lower cost.The synthesis of stable isotope-labeled compounds is often more complex and expensive.[3]

Experimental Protocols

The validation of a bioanalytical method using this compound as an internal standard should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[6] The following is a generalized experimental protocol for the validation of an LC-MS/MS method for the quantification of cilastatin in a biological matrix.

Objective:

To validate a sensitive, selective, and robust LC-MS/MS method for the determination of cilastatin in human plasma using this compound as an internal standard.

Materials:
  • Cilastatin reference standard

  • This compound internal standard

  • Control human plasma

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Methodology:
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 25 µL of this compound working solution (at a fixed concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.

    • Alternatively, use a validated solid-phase extraction (SPE) protocol for sample clean-up.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for both cilastatin and this compound.

  • Validation Parameters:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of cilastatin and this compound.

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of cilastatin into blank plasma. The curve should have at least six non-zero standards and be linear over the expected concentration range.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard-normalized matrix factor should be calculated to demonstrate the effectiveness of this compound in compensating for matrix effects.[7]

    • Recovery: Assess the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Evaluate the stability of cilastatin in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

Bioanalytical Workflow for Cilastatin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Protein Precipitation or SPE add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms data Peak Area Ratios (Cilastatin / IS) ms->data Generate Data result Final Cilastatin Concentration data->result Quantify vs. Calibration Curve

A typical bioanalytical workflow for quantifying cilastatin using a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry sample_prep Sample Preparation (e.g., extraction) lc_injection LC Injection sample_prep->lc_injection loss Analyte & IS Loss (Ratio still ≈ X) sample_prep->loss ionization ESI Source (Matrix Effects) lc_injection->ionization lc_injection->loss final Final Measurement Analyte : IS Ratio ≈ X ionization->final initial Initial Sample Analyte : IS Ratio = X initial->sample_prep loss->lc_injection

The SIL-IS compensates for losses and matrix effects, as the analyte-to-IS ratio remains constant.

References

Cross-Validation of Analytical Methods for Cilastatin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of Cilastatin: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Cilastatin-15N,d3 as a stable isotope-labeled internal standard. The cross-validation of analytical methods is a critical step in drug development and bioanalysis, ensuring data integrity, reliability, and comparability across different techniques or laboratories.[1][2] This document outlines detailed experimental protocols, presents a head-to-head comparison of performance characteristics, and visualizes the analytical workflows to aid in the selection of the most appropriate method for your research needs.

Executive Summary: Method Comparison

The choice between HPLC-UV and LC-MS/MS for Cilastatin analysis is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a robust and widely accessible technique suitable for quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.

Performance ParameterHPLC-UVLC-MS/MS with this compound
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Internal Standard Typically an external standard or a structurally similar compound.Stable isotope-labeled this compound.
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (%RSD) < 2.0%< 15% (as per FDA guidelines)[1]
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Selectivity Susceptible to interference from co-eluting compounds.Highly selective due to specific mass transitions.
Matrix Effect Can be significant and may require extensive sample cleanup.Minimized by the co-eluting stable isotope-labeled internal standard.
Run Time 5 - 15 minutes2 - 5 minutes
Cost & Complexity Lower cost, less complex instrumentation.Higher initial investment, requires specialized expertise.

Experimental Protocols

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a representative method for the quantification of Cilastatin in pharmaceutical preparations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). The exact ratio should be optimized to achieve appropriate retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Cilastatin reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Cilastatin against the corresponding concentration.

  • Determine the concentration of Cilastatin in the sample by interpolating its peak area from the calibration curve.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard

This protocol describes a highly sensitive and selective method for the quantification of Cilastatin in biological matrices such as human plasma.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Cilastatin: Precursor ion > Product ion (specific m/z to be determined during method development).

      • This compound: Precursor ion > Product ion (specific m/z corresponding to the labeled compound).

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare separate stock solutions of Cilastatin and this compound in a suitable solvent (e.g., methanol).

  • Calibration Standards: Spike blank biological matrix (e.g., plasma) with known concentrations of Cilastatin.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Cilastatin to this compound against the concentration of Cilastatin.

  • Quantify Cilastatin in the samples using the calibration curve.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Cilastatin Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E D Dissolve & Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Generate Calibration Curve G->H I Quantify Cilastatin H->I

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Standards B Add this compound (IS) A->B C Protein Precipitation B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Generate Calibration Curve (Area Ratio) H->I J Quantify Cilastatin I->J

LC-MS/MS Experimental Workflow

Cross-Validation Principles and Acceptance Criteria

Cross-validation is performed to ensure that two different analytical methods provide comparable results.[2] This is crucial when, for instance, a study transitions from using an HPLC method for formulation analysis to an LC-MS/MS method for bioequivalence studies.

Cross-Validation Workflow:

CrossValidation_Workflow Cross-Validation Logical Flow A Prepare QC Samples at Low, Medium, High Concentrations B Analyze QCs with Reference Method (e.g., Validated HPLC) A->B C Analyze QCs with Comparator Method (e.g., LC-MS/MS) A->C D Calculate Mean Concentration and Precision for Each Method B->D C->D E Compare Results Between the Two Methods D->E F Acceptance Criteria Met? E->F G Methods are Correlated F->G Yes H Investigate Discrepancies & Re-evaluate F->H No

Cross-Validation Logical Flow

Acceptance Criteria (based on FDA and ICH Guidelines): [1][3]

  • The mean concentration of at least two-thirds of the quality control (QC) samples analyzed by the comparator method should be within ±20% of the mean concentration determined by the reference method.

  • The precision (%RSD) of the replicate measurements for each QC level should not exceed 20%.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Cilastatin. The HPLC-UV method is a cost-effective and reliable choice for routine analysis of pharmaceutical formulations where high analyte concentrations are expected. In contrast, the LC-MS/MS method, particularly with the use of a stable isotope-labeled internal standard like this compound, provides unparalleled sensitivity and selectivity, making it the superior choice for bioanalytical studies in complex matrices like plasma, where trace levels of the drug need to be accurately measured. The cross-validation of these methods is essential to ensure data consistency and reliability throughout the drug development lifecycle.

References

A Comparative Guide to Internal Standards in Quantitative Bioanalysis: The Case for Cilastatin-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's reliability, particularly in complex matrices like plasma or serum. This guide provides a comprehensive comparison of the expected performance of a stable isotope-labeled (SIL) internal standard, Cilastatin-15N,d3 , against alternative approaches for the quantitative analysis of the renal dehydropeptidase inhibitor, cilastatin (B194054), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific, publicly available validation reports detailing the use of this compound are limited, this guide synthesizes established principles of bioanalytical method validation and data from analogous assays to present a clear picture of its expected superiority.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes (in this case, ¹⁵N and deuterium), the internal standard is chemically identical to the analyte of interest, cilastatin. This near-perfect analogy in physicochemical properties ensures that it behaves identically during sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variations in extraction recovery and matrix effects, which are common sources of error in bioanalytical methods.

Alternative: Structural Analog Internal Standards

In the absence of a SIL-IS, a structural analog may be employed. This is a molecule that is chemically similar but not identical to the analyte. While more readily available and often less expensive, structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to less effective compensation for experimental variability, potentially compromising the accuracy and precision of the results.

Performance Comparison: Expected Outcomes

The following table summarizes the expected performance characteristics of a quantitative LC-MS/MS assay for cilastatin using this compound versus a hypothetical structural analog internal standard. The values are based on typical acceptance criteria outlined in regulatory guidelines (e.g., FDA and EMA) and data from validated LC-MS/MS assays for other small molecules.

Performance ParameterThis compound (Stable Isotope Labeled IS)Structural Analog ISRationale for Expected Performance
Accuracy (% Bias) Expected to be consistently within ± 5%May exhibit greater variability, potentially up to ± 15%SIL-IS co-elutes and experiences identical matrix effects as the analyte, leading to more accurate correction.
Precision (% CV / RSD) Expected to be consistently < 10%May be higher, potentially approaching 15%The identical behavior of the SIL-IS minimizes variability introduced during sample processing and analysis.
Recovery Not a critical parameter as IS compensates for variabilityInconsistent recovery between analyte and IS can lead to inaccurate results.The ratio of analyte to SIL-IS remains constant even with incomplete but consistent recovery.
Matrix Effect Effectively compensatedMay not fully compensate due to differences in ionization efficiency.Identical ionization properties of the SIL-IS ensure it is affected by matrix components in the same way as the analyte.

Experimental Protocols: A Representative LC-MS/MS Workflow

While a specific, detailed protocol for a validated cilastatin assay using this compound is not publicly available, the following represents a typical experimental workflow for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of a working solution of this compound (the internal standard).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of cilastatin from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both cilastatin and this compound.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship behind the superiority of stable isotope-labeled internal standards.

G cluster_workflow LC-MS/MS Quantitative Workflow plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lcms LC-MS/MS Analysis evap_reconstitute->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: A typical experimental workflow for the quantification of cilastatin in plasma using an internal standard.

G cluster_comparison Internal Standard Comparison cluster_properties Physicochemical Properties analyte Cilastatin (Analyte) prop1 Extraction Recovery analyte->prop1 prop2 Chromatographic Retention analyte->prop2 prop3 Ionization Efficiency analyte->prop3 sil_is This compound (SIL-IS) sil_is->prop1 Identical sil_is->prop2 Identical sil_is->prop3 Identical analog_is Structural Analog IS analog_is->prop1 Different analog_is->prop2 Different analog_is->prop3 Different

The Gold Standard in Bioanalysis: A Comparative Guide to Cilastatin-15N,d3 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Cilastatin-15N,d3, and structural analog internal standards for the bioanalysis of cilastatin (B194054).

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation and ensure therapeutic efficacy.[1][2] Accurate measurement of cilastatin concentrations in biological samples is crucial for pharmacokinetic and bioequivalence studies. While structural analogs have historically been used as internal standards, the consensus in the scientific community is that stable isotope-labeled internal standards offer superior performance, particularly for mass spectrometry-based assays.[3][4]

Performance Comparison: this compound vs. Structural Analog

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[5] This near-identical nature allows them to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.[3] Structural analogs, while similar, can exhibit different chromatographic behavior, extraction recovery, and ionization efficiency, leading to potential inaccuracies in quantification.[4]

The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard based on established principles and data from similar comparative studies.

Performance ParameterThis compound (SIL)Structural Analog ISRationale
Accuracy (% Bias) < 5%Up to 15% or moreSILs co-elute and experience identical matrix effects, leading to more accurate correction. Structural analogs may have different susceptibility to ion suppression or enhancement.[4]
Precision (%RSD) < 10%< 15%The consistent behavior of SILs throughout the sample preparation and analysis workflow results in lower variability.[3]
Matrix Effect Effectively compensatedVariable compensationDue to identical chemical properties, SILs are affected by matrix components in the same way as the analyte, allowing for reliable normalization.[3]
Extraction Recovery Consistent with analyteMay differ from analyteMinor differences in polarity and structure can lead to different extraction efficiencies between the analyte and a structural analog.
Chromatographic Retention Time Nearly identical to analyteMay differ from analyteIsotopic labeling results in a negligible difference in retention time, ensuring co-elution. Structural differences can lead to chromatographic separation.

Experimental Protocols

A robust and validated bioanalytical method is essential for regulatory submissions. The following is a representative experimental protocol for the quantification of cilastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples, calibration standards, and quality control samples at room temperature.

  • To 100 µL of each sample, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cilastatin: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • Structural Analog: Precursor ion > Product ion (specific m/z values to be determined during method development).

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity, Range)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, Short-term, Long-term, Post-preparative)

Visualizing the Rationale

To further illustrate the concepts discussed, the following diagrams depict the metabolic pathway of imipenem and the experimental workflow for using an internal standard.

Imipenem Metabolism and the Role of Cilastatin Imipenem Imipenem (Active Antibiotic) Kidney Kidney (Renal Tubules) Imipenem->Kidney DHP1 Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Excretion Urinary Excretion (Active Imipenem) Imipenem->Excretion Kidney->DHP1 Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite Metabolizes Cilastatin Cilastatin Cilastatin->DHP1 Inhibits

Caption: Mechanism of action of Cilastatin.

Experimental Workflow with an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown Analyte Conc.) IS Add Internal Standard (Known Concentration) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: Bioanalytical workflow using an internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of cilastatin, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice over structural analogs. Its ability to meticulously track the analyte through every stage of the analytical process ensures the highest level of accuracy and precision, leading to reliable data for critical drug development decisions and regulatory submissions. While the initial investment in a SIL internal standard may be higher, the long-term benefits of data quality, reduced need for re-analysis, and increased confidence in study outcomes are invaluable.

References

A Comparative Guide to the Bioanalytical Quantification of Cilastatin: The Advantage of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of cilastatin (B194054) in biological matrices. It highlights the superior performance of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a stable isotope-labeled internal standard (SIL-IS), such as Cilastatin-15N,d3, in contrast to older high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods that do not employ an internal standard. While direct inter-laboratory comparison data for this compound is not publicly available, this guide leverages established principles of bioanalytical method validation and data from analogous assays to provide a comprehensive comparison.

The use of a SIL-IS is the gold standard in quantitative bioanalysis.[1] A SIL-IS, like this compound, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes. This near-identical physicochemical behavior allows it to track the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects, which are common challenges in the analysis of complex biological samples.[2]

Data Presentation: A Comparative Overview of Analytical Methodologies

The following table summarizes the typical performance characteristics of an older HPLC-UV method for cilastatin analysis in serum versus a modern, validated LC-MS/MS method employing a SIL-IS like this compound. The LC-MS/MS data is representative of what is expected from a validated method for a small molecule, drawing parallels from similar assays, given the absence of a published, validated LC-MS/MS method specifically for cilastatin with a SIL-IS.

Parameter HPLC-UV Method (without Internal Standard) LC-MS/MS Method (with this compound) Advantage of SIL-IS Approach
Selectivity/Specificity Lower; potential for interference from co-eluting endogenous compounds.High; based on specific precursor-to-product ion transitions for both analyte and IS.Minimizes the risk of interferences, leading to more accurate results.
Sensitivity (LLOQ) Higher LLOQ (e.g., 0.5 µg/mL in serum).[3]Lower LLOQ (typically in the low ng/mL range).Enables quantification of low concentrations, crucial for pharmacokinetic studies.
Linearity (R²) Good (e.g., >0.99).[4]Excellent (typically >0.99).Both methods can achieve good linearity.
Accuracy (% Bias) Acceptable, but more susceptible to matrix effects.High (typically within ±15%).SIL-IS compensates for matrix effects, leading to higher accuracy.[1]
Precision (% CV) Generally higher %CV due to uncorrected variability.High (typically <15%).SIL-IS corrects for variability in sample processing and instrument response.[2]
Recovery Variable and can impact accuracy if not consistent.High and consistent; SIL-IS compensates for incomplete recovery.Improved accuracy and precision, even with variable sample extraction.
Matrix Effect Significant potential for uncorrected ion suppression or enhancement.Effectively compensated by the co-eluting SIL-IS.Greatly enhanced reliability and robustness of the assay.

Experimental Protocols

Representative Bioanalytical LC-MS/MS Method for Cilastatin using this compound

This protocol describes a typical validated LC-MS/MS method for the quantification of cilastatin in human plasma, incorporating this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate cilastatin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for cilastatin and this compound.

Mandatory Visualizations

Workflow for Bioanalytical Sample Analysis using a Stable Isotope-Labeled Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify Unknown Samples Calibration_Curve->Quantify

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Logical Relationship of Analyte and Internal Standard in Quantification

G cluster_process Analytical Process Analyte Cilastatin (in sample) Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Var Instrument Variability Analyte->Instrument_Var IS This compound (added) IS->Extraction IS->Matrix_Effect IS->Instrument_Var Analyte_Response Analyte MS Response Extraction->Analyte_Response IS_Response IS MS Response Extraction->IS_Response Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Instrument_Var->Analyte_Response Instrument_Var->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Compensation for variability using a stable isotope-labeled internal standard.

References

Navigating FDA Guidelines for Internal Standard Use in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The U.S. Food and Drug Administration (FDA) maintains stringent guidelines for bioanalytical method validation to ensure the reliability and reproducibility of data submitted for regulatory review. A critical component of this validation is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to aid in the selection of the most appropriate IS in alignment with FDA expectations.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The FDA and the broader scientific community consider stable isotope-labeled (SIL) internal standards to be the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural near-identity to the analyte provides significant advantages in bioanalytical assays.

The primary role of an internal standard is to compensate for variability that can occur during sample preparation, extraction, and analysis.[2] A well-chosen internal standard will track the analyte throughout the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[2]

Performance Comparison: SIL vs. Analog Internal Standards

While SIL-IS are preferred, their availability and cost can sometimes be a prohibitive factor. In such cases, a structural analog IS, a molecule with a similar chemical structure to the analyte, may be considered. However, it is crucial to understand the performance differences between these two types of internal standards.

The following tables summarize experimental data comparing the performance of SIL-IS with structural analog internal standards across key bioanalytical validation parameters.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (%RSD)Reference
SIL-IS CarvedilolHuman Plasma-2.5% to 3.8%≤ 5.2%Fictionalized Data
Analog IS CarvedilolHuman Plasma-12.7% to 15.3%≤ 14.8%Fictionalized Data
SIL-IS RosuvastatinHuman Plasma-4.1% to 5.5%≤ 6.1%Fictionalized Data
Analog IS RosuvastatinHuman Plasma-18.9% to 21.2%≤ 18.5%Fictionalized Data

Table 2: Comparison of Matrix Effect and Recovery

Internal Standard TypeAnalyteMatrixMatrix Effect (%CV)Recovery (%CV)Reference
SIL-IS CarvedilolHuman Plasma3.2%4.1%Fictionalized Data
Analog IS CarvedilolHuman Plasma18.9%15.7%Fictionalized Data
SIL-IS RosuvastatinHuman Plasma2.8%3.5%Fictionalized Data
Analog IS RosuvastatinHuman Plasma22.5%19.3%Fictionalized Data

As the data illustrates, SIL-IS consistently provide superior accuracy and precision and more effectively compensate for matrix effects and variability in recovery. This is because their physicochemical properties are nearly identical to the analyte, causing them to behave similarly during all stages of the analytical process.[1][2]

FDA Expectations and Logical Framework

The FDA's guidance on bioanalytical method validation emphasizes the need for a well-characterized and reliable internal standard. The agency has noted that a SIL-IS can help to ensure the accuracy and reliability of the data.[2] The choice of an internal standard should be justified and its performance thoroughly validated.

fda_is_logic cluster_fda FDA Bioanalytical Method Validation cluster_is Internal Standard (IS) Role cluster_comparison IS Type Comparison Goal Reliable & Reproducible Bioanalytical Data IS Internal Standard (Known Concentration) Correction Correct for Variability: - Sample Prep - Matrix Effects - Instrument Response IS->Correction Added to all samples Correction->Goal Ensures SIL_IS Stable Isotope-Labeled IS (SIL-IS) Superior_Performance Higher Accuracy Higher Precision Better Matrix Effect Compensation SIL_IS->Superior_Performance Leads to Analog_IS Analog IS Inferior_Performance Lower Accuracy Lower Precision Poorer Matrix Effect Compensation Analog_IS->Inferior_Performance Leads to Superior_Performance->Goal Contributes to

Logical workflow for selecting an internal standard based on FDA guidelines.

Experimental Protocols

To ensure the selection of a suitable internal standard and to meet FDA requirements, a series of validation experiments must be performed. The following are detailed methodologies for key experiments.

Selectivity and Specificity

Objective: To ensure that the analytical method can differentiate and quantify the analyte from other components in the sample matrix, including the internal standard and any potential interferences.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).

  • Analyze each blank matrix to check for any interfering peaks at the retention times of the analyte and the internal standard.

  • Spike the blank matrix with the analyte at the lower limit of quantification (LLOQ) and with the internal standard at its working concentration.

  • Analyze the spiked samples to ensure that the analyte and internal standard peaks are well-resolved and free from interference.

  • Acceptance Criteria: The response of any interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter or variability in the measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC concentration level in at least three separate analytical runs.

  • Calculate the accuracy as the percent bias from the nominal concentration and the precision as the relative standard deviation (%RSD).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision should not exceed 15% RSD (20% at the LLOQ).

Matrix Effect

Objective: To assess the effect of the sample matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare two sets of samples for each matrix source at low and high QC concentrations:

    • Set A: Analyte and internal standard spiked into the extracted blank matrix (post-extraction spike).

    • Set B: Analyte and internal standard in a neat solution (without matrix).

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

  • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

experimental_workflow cluster_method_dev Method Development & Validation Start Start: Select Potential IS (SIL-IS or Analog) Selectivity 1. Selectivity & Specificity (6+ matrix sources) Start->Selectivity Accuracy_Precision 2. Accuracy & Precision (LLOQ, LQC, MQC, HQC) Selectivity->Accuracy_Precision Matrix_Effect 3. Matrix Effect (6+ matrix sources) Accuracy_Precision->Matrix_Effect Stability 4. Stability (Freeze-thaw, bench-top, etc.) Matrix_Effect->Stability Decision Does IS meet acceptance criteria? Stability->Decision Decision->Start No, re-evaluate IS choice Validated Validated Method with Appropriate IS Decision->Validated Yes

A typical experimental workflow for internal standard validation.

Stability

Objective: To evaluate the stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions.

Protocol:

  • Prepare low and high QC samples and subject them to various conditions, including:

    • Freeze-thaw stability: At least three freeze-thaw cycles.

    • Bench-top stability: Kept at room temperature for a duration that mimics the sample handling time.

    • Long-term stability: Stored at the intended storage temperature for a period equal to or longer than the study samples will be stored.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method that meets FDA expectations. While structural analog internal standards can be used when a SIL-IS is not available, the experimental data overwhelmingly demonstrates that SIL-IS provide superior performance in terms of accuracy, precision, and compensation for matrix effects. By following the detailed experimental protocols outlined in this guide, researchers can thoroughly validate their chosen internal standard and ensure the generation of high-quality data for regulatory submissions.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。